Bromophenol Blue
Description
A dye that has been used as an industrial dye, a laboratory indicator, and a biological stain.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAIICHUKSCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041682 | |
| Record name | Bromophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; Color varies (tan, orange, light pink, purple, or red) [CHEMINFO] Slightly soluble in water; [MSDSonline] | |
| Record name | Bromophenol blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Soluble in acetic acid, Soluble in water (about 0.4 g/100 mL); more soluble in methyl and ethyl alcohol, and in benzene. Freely soluble in NaOH solutions with the formation of a water-soluble sodium salt., In water, 3 mg/mL | |
| Record name | Bromophenol Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hexagonal prisms from acetic acid and acetone, Elongated hexagonal prisms from acetic acid and acetone | |
CAS No. |
115-39-9 | |
| Record name | Bromophenol Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromophenol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromophenol blue | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOPHENOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R2969YC90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromophenol Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C) | |
| Record name | Bromophenol Blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7728 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Bromophenol Blue: A Comprehensive Technical Guide for the Research Professional
An In-depth Exploration of its Applications as a pH Indicator, Tracking Dye, and Beyond
Bromophenol blue (BPB), chemically known as 3′,3″,5′,5″-tetrabromophenolsulfonphthalein, is a versatile dye indispensable in a myriad of applications within the modern research laboratory.[1] From monitoring the progress of electrophoretic separations to determining the pH of aqueous solutions, its utility is widespread. This technical guide provides a detailed overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to support researchers, scientists, and drug development professionals in their work.
Core Applications in the Research Lab
This compound's utility in the laboratory stems from two primary chemical properties: its pH-dependent color change and its negative charge at neutral or slightly basic pH.[1][2] These characteristics are exploited in its main applications as a pH indicator and a tracking dye in gel electrophoresis.
Colorimetric pH Indicator
This compound serves as a reliable acid-base indicator, exhibiting a distinct color transition over a specific pH range.[1][3] This property is due to the ionization of its molecular structure at different proton concentrations, which alters its light absorption spectrum.
-
In acidic solutions (pH ≤ 3.0), it appears yellow.
-
In solutions with a pH ≥ 4.6, it transitions to blue.
-
Between pH 3.0 and 4.6, the color is an intermediate green.
This reversible color change makes it an excellent choice for visually estimating the pH of solutions and for endpoint determination in acid-base titrations.
Caption: pH-dependent color transition of this compound.
Tracking Dye in Gel Electrophoresis
The most common application of this compound in molecular biology and biochemistry is as a tracking dye in both agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids (DNA and RNA) and proteins. Due to its slight negative charge at a moderate pH, it migrates towards the positive electrode (anode) along with the macromolecules being separated.
Its function is twofold:
-
Monitoring Migration Progress: As a colored molecule, it forms a visible "dye front" that allows researchers to track the progress of the electrophoresis in real-time and stop the run before the samples of interest run off the end of the gel.
-
Sample Loading Aid: The dye is a component of the loading buffer, which also contains a high-density reagent like glycerol or sucrose. This not only gives the sample a visible color, making it easier to load into the wells of the gel, but the density agent also ensures the sample settles at the bottom of the well.
The migration rate of this compound is dependent on the gel concentration and buffer system used.
Caption: Migration of this compound in Gel Electrophoresis.
Other Laboratory Applications
Beyond its primary roles, this compound is also utilized in:
-
Protein Quantification: In certain protein assays, this compound binds to proteins, and the resulting color change can be measured spectrophotometrically to determine protein concentration. This method is particularly useful for samples containing detergents that interfere with other common protein assays like the Bradford assay.
-
Biological Staining: It can be employed as a stain in microscopy and histology to highlight specific cellular structures.
-
Microbiology: In microbiology, it can be incorporated into growth media to differentiate between bacterial species based on their metabolic activities that lead to pH changes in the medium.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in the laboratory.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₁₀Br₄O₅S |
| Molar Mass | 669.96 g/mol |
| pKa | 3.85 |
| pH Indicator Range | 3.0 (Yellow) - 4.6 (Blue/Purple) |
| Maximum Absorbance (λmax) | 592 nm (alkaline) / 590 nm (basic pH 12) |
Table 2: Migration of this compound in Agarose Gels
| Agarose Gel Concentration (%) | Buffer System | Approximate Co-migration with dsDNA Fragment Size (bp) |
| 1% | TAE or TBE | ~300 bp |
| 2% | TAE or TBE | ~150 bp |
| 1% | TAE or TBE | ~500 bp |
Note: The exact co-migration size can vary depending on the specific buffer composition, voltage, and run time.
Experimental Protocols
Preparation of 6X DNA Loading Dye
This is a common stock solution used for preparing DNA samples for agarose gel electrophoresis.
Materials:
-
This compound powder
-
Sucrose or Ficoll 400 or Glycerol
-
Deionized/Milli-Q water
-
15 mL screw-capped tube
Procedure:
-
To prepare 10 mL of 6X DNA loading dye, weigh out 25 mg of this compound and 4 g of sucrose (or 1.5 g Ficoll 400 or 3 mL Glycerol).
-
Transfer the components to a 15 mL screw-capped tube.
-
Add approximately 7 mL of deionized/Milli-Q water.
-
Dissolve the contents completely by inverting the tube multiple times or using a vortex mixer. Gentle heating to 60°C can aid in dissolving sucrose.
-
Adjust the final volume to 10 mL with deionized/Milli-Q water.
-
Mix the solution thoroughly. If any particulates remain, they can be removed by centrifugation at 4000-5000 rpm for 10 minutes.
-
Store the loading dye at 4°C or room temperature. For long-term storage, it is recommended to store in small aliquots.
To use: Add 1 volume of 6X loading dye to 5 volumes of your DNA sample. For example, add 2 µL of 6X loading dye to 10 µL of your DNA sample.
This compound Protein Assay (General Protocol)
This protocol provides a general outline for a protein quantification assay using this compound.
Materials:
-
This compound reagent solution
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Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Samples with unknown protein concentration
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the protein standard (e.g., BSA) within the linear range of the assay.
-
A typical range might be from 0.031 mg/mL to 2 mg/mL.
-
-
Sample Preparation:
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Dilute the unknown protein samples to fall within the range of the standard curve.
-
-
Assay:
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To each standard and unknown sample, add the this compound reagent. The ratio of sample to reagent will depend on the specific kit or protocol being used.
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Incubate the mixture for a short period at room temperature (e.g., 5 minutes).
-
-
Measurement:
-
Measure the absorbance of each sample at the appropriate wavelength (typically around 610 nm).
-
-
Data Analysis:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the protein concentration of the unknown samples based on their absorbance values.
-
Conclusion
This compound is a cornerstone reagent in research laboratories, valued for its versatility, reliability, and cost-effectiveness. Its prominent roles as a pH indicator and an electrophoresis tracking dye are fundamental to a wide range of experimental workflows in molecular biology, biochemistry, and beyond. A thorough understanding of its properties and applications, as detailed in this guide, enables researchers to effectively utilize this compound to achieve accurate and reproducible results.
References
bromophenol blue chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and common laboratory applications of bromophenol blue. The information is intended to support researchers, scientists, and professionals in drug development in utilizing this versatile dye effectively and safely.
Core Chemical Properties
This compound (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a widely used dye in laboratory settings, primarily as a pH indicator and a tracking dye in gel electrophoresis.[1][2][3] Its chemical and physical properties are summarized below.
Quantitative Data Summary
| Property | Value | References |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | |
| Molecular Weight | 669.96 g/mol | |
| pKa | 3.85 - 4.1 | |
| Melting Point | 273 °C | |
| Appearance | Reddish-violet solid powder | |
| Solubility | Freely soluble in NaOH solutions, soluble in methanol, ethanol, and benzene. Slightly soluble in water. | |
| pH Indicator Range | pH 3.0 (yellow) to pH 4.6 (blue/purple) | |
| Maximum Absorbance (λmax) | ~430-440 nm (acidic form), ~590-600 nm (basic form) |
Chemical Structure and pH-Dependent Forms
This compound's utility as a pH indicator stems from a structural change that occurs as a function of hydrogen ion concentration. In acidic solutions, it exists in a protonated, lactone form, which is yellow. As the pH increases, it deprotonates to an extended, quinoidal structure, which is blue.
Visualization of pH-Dependent Structures
The following diagrams illustrate the chemical structure of this compound in its acidic and basic forms.
Logical Relationship of Color Change
The transition between the acidic and basic forms of this compound is a reversible equilibrium, making it a reliable indicator for pH changes within its transition range.
Experimental Protocols
Detailed methodologies for key laboratory applications of this compound are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound from phenol red.
Materials:
-
Phenol red
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve 1 kg of phenol red in 3 liters of glacial acetic acid.
-
In a separate container, dissolve 0.64 liters of bromine in 0.8 liters of glacial acetic acid to create a bromine-glacial acetic acid mixture.
-
Heat the phenol red solution to 60°C with constant stirring.
-
Slowly add the bromine-glacial acetic acid mixture dropwise to the heated phenol red solution.
-
After the addition is complete, increase the temperature to 100-105°C and maintain the reaction for two hours.
-
Filter the hot solution (80-100°C) to collect the crude sandy pink this compound precipitate.
-
The crude product can be further purified by recrystallization from glacial acetic acid.
Preparation of 6X DNA Loading Dye for Agarose Gel Electrophoresis
This protocol outlines the preparation of a 6X loading dye using this compound for tracking DNA samples during agarose gel electrophoresis.
Materials:
-
This compound powder
-
Glycerol (85% or 100%)
-
Deionized or Milli-Q water (nuclease-free)
Composition of 6X DNA Loading Dye:
-
0.25% (w/v) this compound
-
60% (v/v) Glycerol
Procedure for preparing 10 ml of 6X DNA Loading Dye:
-
Weigh out 25 mg of this compound.
-
Transfer the powder to a 15-mL screw-capped tube.
-
Add 7.06 ml of 85% glycerol and 2.94 ml of deionized/Milli-Q water. If using a different concentration of glycerol, adjust the volumes of glycerol and water accordingly.
-
Dissolve the contents completely by inverting the tube multiple times or using a vortexer.
-
Store the solution at -20°C for long-term storage or at room temperature for several weeks. It is recommended to store in 1 ml aliquots.
Experimental Workflow for Agarose Gel Electrophoresis:
References
Synthesis of Bromophenol Blue: A Technical Guide for Laboratory Professionals
An in-depth guide to the synthesis of bromophenol blue, detailing the chemical precursors, reaction pathways, and purification methods for use in research, diagnostics, and drug development.
Introduction
This compound (3',3'',5',5''-tetrabromophenolsulfonphthalein) is a widely utilized pH indicator and tracking dye in laboratory settings. Its distinct color transition from yellow at pH 3.0 to blue at pH 4.6 makes it an invaluable tool for various applications, including acid-base titrations, gel electrophoresis, and cell culture media. This technical guide provides a comprehensive overview of the synthesis of this compound, including the preparation of its precursor, phenol red, and detailed experimental protocols.
Synthesis of Phenol Red (Phenolsulfonphthalein)
The synthesis of this compound commences with the preparation of its precursor, phenol red. The most common method involves the condensation of o-sulfobenzoic acid anhydride with phenol in the presence of a dehydrating agent, such as anhydrous zinc chloride.
Experimental Protocol for Phenol Red Synthesis
This protocol is adapted from established laboratory methods.
Materials:
-
o-Sulfobenzoic acid anhydride
-
Phenol
-
Anhydrous zinc chloride
-
Sodium carbonate solution (10%)
-
Dilute hydrochloric acid
-
Ethanol (optional)
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, combine 50 g of o-sulfobenzoic acid anhydride, 70 g of phenol, and 50 g of anhydrous zinc chloride.[1]
-
Gently heat the mixture to dissolve the reactants.
-
Increase the temperature to 130-135 °C and maintain for 3-4 hours with continuous stirring. If excessive foaming occurs, a few drops of ethanol can be added.[1]
-
After the reaction is complete, pour the hot mixture into a separate container.
-
The crude product is then purified by dissolving it in a 10% sodium carbonate solution, followed by filtration.[1]
-
The filtrate is then acidified with dilute hydrochloric acid, causing the phenol red to precipitate.[1]
-
The precipitate is collected by filtration, washed with water, and dried to yield the final product.
Quantitative Data for Phenol Red Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |
| o-Sulfobenzoic acid anhydride | 184.18 | 50 | 0.271 | 1 |
| Phenol | 94.11 | 70 | 0.744 | ~2.7 |
| Anhydrous Zinc Chloride | 136.38 | 50 | 0.367 | Catalyst |
| Phenol Red (Crude Yield) | 354.38 | 450-550 | 1.27-1.55 | - |
Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic bromination of phenol red. This reaction typically involves the use of bromine in a glacial acetic acid solvent.
Chemical Reaction Pathway
References
An In-depth Technical Guide to the Mechanism of Action of Bromophenol Blue as a pH Indicator
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document elucidates the intricate mechanism by which Bromophenol Blue (BPB) functions as a pH indicator. It details the underlying chemical principles, structural transformations, and quantitative parameters that govern its chromic behavior. Furthermore, it provides standardized experimental protocols for its preparation and the determination of its acid dissociation constant (pKa).
Introduction
This compound (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a prominent member of the sulfonephthalein family of dyes, widely utilized in analytical chemistry and life sciences as an acid-base indicator.[1][2] Its pronounced and reversible color transition within a specific pH range makes it an invaluable tool for applications such as acid-base titrations, biological staining, and as a tracking dye in gel electrophoresis.[1][3] The mechanism of action is rooted in a pH-dependent equilibrium between two distinct molecular structures, each possessing unique light-absorbing properties.
The Core Mechanism: A pH-Driven Structural Transformation
The color-changing property of this compound is not a simple ionization but a sophisticated intramolecular rearrangement that alters the electronic conjugation of the molecule.[1] The molecule exists in two primary forms, which are in equilibrium: a yellow, acidic form and a blue, basic form.
-
In Acidic Environments (pH < 3.0): At low pH, the molecule adopts a neutral, cyclic lactone-like structure, specifically a sultone. In this configuration, the central carbon atom is sp³-hybridized, and the π-electron systems of the three aromatic rings are largely isolated from one another. This limited conjugation results in the molecule primarily absorbing light in the blue and ultraviolet regions of the spectrum (λmax ≈ 430-440 nm). Consequently, the transmitted light appears yellow to the human eye.
-
In Basic Environments (pH > 4.6): As the pH increases, a hydroxyl group undergoes deprotonation. This initial ionization facilitates the cleavage of the sultone ring. The central carbon atom rehybridizes to sp²-hybridization, creating a planar, quinonoid structure. This structural change results in a highly delocalized π-electron system that extends across all three aromatic rings. The extended conjugation lowers the energy gap for electronic transitions, causing a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance to approximately 590-600 nm. The molecule now absorbs strongly in the yellow-orange region of the spectrum, and the transmitted light is perceived as blue or purple.
The equilibrium between these two forms is reversible, allowing this compound to accurately indicate fluctuations in pH within its transition range.
Quantitative Data Summary
The physicochemical properties of this compound are critical for its application as a pH indicator. The key quantitative parameters are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | |
| Molar Mass | 669.96 g·mol⁻¹ | |
| pKa | ~3.85 - 4.1 | |
| pH Transition Range | pH 3.0 (Yellow) to pH 4.6 (Blue/Purple) | |
| λmax (Acidic Form) | ~430 - 440 nm | |
| λmax (Basic Form) | ~590 - 600 nm |
Visualizing the Mechanism and Workflow
Diagrams generated using the DOT language provide a clear visual representation of the chemical and logical processes involved in this compound's function.
References
Bromophenol Blue: A Technical Safety Guide for Researchers
This guide provides an in-depth technical overview of the safety data for bromophenol blue, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, presents quantitative data in a structured format, and offers detailed protocols for safe handling and emergency procedures.
Chemical Identification and Physical Properties
This compound is a triphenylmethane dye commonly used as a pH indicator and for tracking the migration of molecules in gel electrophoresis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3',3'',5',5''-Tetrabromophenolsulfonephthalein | N/A |
| CAS Number | 115-39-9 | [1] |
| Molecular Formula | C₁₉H₁₀Br₄O₅S | N/A |
| Molecular Weight | 669.96 g/mol | N/A |
| Appearance | Purple, red, reddish-brown, orange, or yellow powder/crystals.[2] | N/A |
| Melting Point | 273 °C (decomposes) | [3] |
| Boiling Point | 279 °C | [2] |
| Solubility | Slightly soluble in water. Soluble in ethanol, methanol, acetic acid, and benzene.[2] | N/A |
| pH Indicator Range | pH 3.0 (Yellow) to pH 4.6 (Blue) |
Hazard Identification and GHS Classification
There is a notable discrepancy in the GHS classification of this compound among various suppliers. Some sources classify it as hazardous, while others state it does not meet the criteria for classification. Researchers should, therefore, handle this chemical with caution, adhering to the more stringent safety precautions.
Table 2: GHS Hazard Classification (where applicable)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Hazard Pictogram:
Signal Word: Warning
Toxicological Data
Table 3: Summary of Toxicological Effects
| Effect | Observation |
| Acute Oral Toxicity | Harmful if swallowed. |
| Acute Dermal Toxicity | Harmful in contact with skin. |
| Acute Inhalation Toxicity | Harmful if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No sensitizing effects are known. |
| Germ Cell Mutagenicity | Not classified as a mutagen. |
| Carcinogenicity | Not classified as a carcinogen. |
| Reproductive Toxicity | Not classified as a reproductive toxicant. |
Exposure Controls and Personal Protection
Table 4: Exposure Limits and Protective Action Criteria
| Parameter | Value |
| OSHA PEL | Not established |
| ACGIH TLV | Not established |
| PAC-1 | 30 mg/m³ |
| PAC-2 | 330 mg/m³ |
| PAC-3 | 2,000 mg/m³ |
Engineering Controls
-
Use in a well-ventilated area.
-
A fume hood is recommended for procedures that may generate dust or aerosols.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved particulate respirator should be used.
Experimental Protocols
Standard Operating Procedure for Handling this compound Powder
This protocol outlines the safe handling of solid this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound powder.
Protocol for Spill Cleanup of this compound Powder
This protocol provides a step-by-step guide for cleaning up a small spill of this compound powder. For large spills, evacuate the area and contact emergency services.
Caption: Protocol for the cleanup of a this compound powder spill.
First Aid Procedures for this compound Exposure
The following diagram outlines the immediate first aid steps to be taken in case of exposure to this compound.
Caption: First aid procedures for exposure to this compound.
Storage and Disposal
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed and properly labeled.
Disposal
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the regular trash.
Logical Relationships for Hazard Assessment
The following diagram illustrates the logical flow for assessing the risks associated with handling this compound.
Caption: Logical workflow for this compound hazard assessment.
This guide is intended to provide comprehensive safety information for researchers working with this compound. It is essential to always consult the specific Safety Data Sheet provided by the supplier and to follow all institutional safety protocols.
References
An In-Depth Technical Guide to the pH Range of Bromophenol Blue Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bromophenol blue (BPB), a widely used pH indicator in various scientific applications. The document details its core properties, mechanism of action, and standardized experimental protocols for its preparation and characterization.
Core Properties of this compound
This compound (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a member of the sulfonephthalein family of dyes.[1] Its utility as an acid-base indicator stems from a distinct and reversible color change over a narrow pH range.[2]
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | References |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1][2][3] |
| Molar Mass | 669.96 g·mol⁻¹ | |
| pH Indicator Range | 3.0 – 4.6 | |
| pKa | ~3.85 - 4.1 | |
| Color in Acid (pH < 3.0) | Yellow | |
| Color in Base (pH > 4.6) | Blue / Bluish-Violet | |
| Peak Absorbance (λmax) | ~436 nm (Acidic Form) | |
| Peak Absorbance (λmax) | ~592 nm (Basic Form) |
Mechanism of Action
The color change of this compound is a direct consequence of a pH-dependent structural rearrangement. The molecule exists in two principal forms: a protonated, lactone form (HIn) in acidic conditions and a deprotonated, quinoidal form (In⁻) in basic conditions.
-
In Acidic Solutions (pH < 3.0): The indicator is in its protonated state, which has a peak absorbance in the blue-violet region of the spectrum, causing the solution to appear yellow.
-
In Basic Solutions (pH > 4.6): As the pH increases, the molecule loses a proton (deprotonates), leading to a conjugated system that absorbs red-orange light most strongly, making the solution appear blue.
The equilibrium between these two forms is the basis for its function as a pH indicator.
Caption: pH-driven equilibrium of this compound.
Experimental Protocols
Accurate and reproducible results depend on the correct preparation of the indicator solution and standardized methods for its characterization.
Two common methods for preparing a 0.1% w/v stock solution are provided below.
Method A: Aqueous/Ethanolic Solution This is a widely used general-purpose formulation.
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Solubilization: Dissolve the powder in 1.5 mL of 0.1 M sodium hydroxide (NaOH) with gentle heating.
-
Dilution: Add 20 mL of 95% ethanol and mix until the solution is homogeneous.
-
Final Volume: Add sufficient distilled or deionized water to bring the total volume to 100 mL.
-
Storage: Store the solution in a well-sealed, amber glass bottle in a cool, dark place to maintain stability.
Method B: Methanolic Solution This method is simpler and often used for non-aqueous applications or when a rapid dissolution is desired.
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: Add the powder to 100 mL of pure methanol in a clean, dry beaker.
-
Mixing: Stir the mixture, using a magnetic stir bar if available, until all the powder has completely dissolved.
-
Storage: Transfer the solution to an appropriately labeled amber bottle for storage.
This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using UV-Vis spectrophotometry. The method relies on the Beer-Lambert law and the Henderson-Hasselbalch equation.
Workflow for pKa Determination
Caption: Workflow for spectrophotometric pKa determination.
Detailed Steps:
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 0.04% w/v).
-
Prepare a series of buffer solutions with known pH values spanning the indicator's transition range (e.g., from pH 3.0 to 5.0).
-
Prepare a highly acidic solution (e.g., pH < 2 with HCl) and a highly basic solution (e.g., pH > 6 with NaOH) of the indicator. These will be used to determine the absorbance of the pure HIn and In⁻ forms, respectively.
-
-
Spectrophotometric Measurements:
-
Calibrate the spectrophotometer using a suitable blank (e.g., distilled water).
-
Measure the full absorbance spectrum (400-700 nm) of the highly acidic and highly basic solutions to determine the wavelength of maximum absorbance (λmax) for both the HIn and In⁻ species.
-
For each buffered indicator solution, measure the pH with a calibrated meter and the absorbance at the λmax determined for the basic form (In⁻).
-
-
Data Analysis and pKa Calculation:
-
The ratio of the deprotonated form (In⁻) to the protonated form (HIn) can be calculated for each buffer solution using the measured absorbances: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A) Where:
-
A is the absorbance of the indicator in a given buffer.
-
A_HIn is the absorbance of the fully protonated (highly acidic) form at λmax.
-
A_In⁻ is the absorbance of the fully deprotonated (highly basic) form at λmax.
-
-
According to the Henderson-Hasselbalch equation, pH = pKa + log([In⁻]/[HIn]).
-
Plot pH (y-axis) versus log([In⁻]/[HIn]) (x-axis). The data should form a straight line with a slope of approximately 1.
-
The pKa is the y-intercept of this plot, which is the pH at which log([In⁻]/[HIn]) is zero (i.e., [In⁻] = [HIn]).
-
Key Applications and Limitations
Applications:
-
Acid-Base Titrations: Used to determine the endpoint of titrations involving a strong acid and a weak base.
-
Gel Electrophoresis: Employed as a tracking dye to monitor the migration front of DNA, RNA, or proteins.
-
Biological Staining: Used in some staining techniques to highlight cellular structures.
Limitations:
-
Narrow pH Range: Its effectiveness is confined to the pH 3.0-4.6 range, making it unsuitable for titrations with endpoints outside this window.
-
Interference: The accuracy can be affected by the presence of proteins or other compounds in complex biological samples that may bind to the indicator.
-
Light Sensitivity: Prolonged exposure to light can cause degradation of the dye, reducing its efficacy.
References
solubility of bromophenol blue in different solvents
An In-Depth Technical Guide to the Solubility of Bromophenol Blue
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of indicator dyes is paramount for their effective application. This compound, a member of the triphenylmethane family, is a widely utilized pH indicator and color marker in various analytical and biological techniques. Its solubility in different solvents is a critical parameter that dictates its use in diverse experimental settings. This guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.
Quantitative Solubility Data
The solubility of this compound is markedly influenced by the nature of the solvent, particularly its polarity and pH. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.
| Solvent | Chemical Formula | Solubility | Temperature |
| Water | H₂O | ~0.4 g/100 mL[1] | Not Specified |
| Water | H₂O | 3 mg/mL[1] | Not Specified |
| Water | H₂O | 11 mg/mL (sonication recommended)[2] | Not Specified |
| Phosphate-Buffered Saline (PBS), pH 7.2 | - | ~1 mg/mL[3][4] | Not Specified |
| Ethanol | C₂H₅OH | ~10 mg/mL | Not Specified |
| Methanol | CH₃OH | More soluble than in water | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~30 mg/mL | Not Specified |
| Benzene | C₆H₆ | More soluble than in water | Not Specified |
| Acetic Acid | CH₃COOH | Soluble | Not Specified |
| Sodium Hydroxide (NaOH) solutions | NaOH | Freely soluble (forms a water-soluble sodium salt) | Not Specified |
It is important to note that the protonated form of this compound is sparingly soluble in water. Adjusting the pH to be above 5-6 with a base like NaOH significantly increases its solubility by converting it to its more soluble anionic form.
Experimental Protocol for Determining Solubility
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research and can be adapted for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent of interest
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Place the container in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature.
-
Agitate the mixture for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. The color of the supernatant can serve as a preliminary indicator of dissolution.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the sample.
-
Carefully withdraw the supernatant (the saturated solution) using a pipette and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
If using HPLC, develop a suitable method to separate and quantify this compound. Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
If using a UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. For instance, in its basic form, the peak absorbance is around 590 nm. Generate a calibration curve by measuring the absorbance of the standard solutions at this wavelength and plotting absorbance against concentration.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Analyze the diluted sample using the calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Data Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound using the shake-flask method.
References
An In-depth Technical Guide to the Absorbance Spectrum of Bromophenol Blue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorbance spectrum of bromophenol blue, a widely used pH indicator and color marker. This document details the quantitative absorbance data, experimental protocols for spectral analysis, and the underlying chemical principles of its colorimetric properties.
Core Concepts: pH-Dependent Absorbance
This compound's utility as a pH indicator is rooted in its structural transformation in response to changes in hydrogen ion concentration. This transformation gives rise to two distinct forms with different colors and, consequently, different absorbance spectra. In acidic solutions (pH below 3.0), the indicator exists predominantly in its yellow, acidic form. As the pH increases, it transitions to a blue, basic (sulfonate) form, with the transition range typically between pH 3.0 and 4.6.[1] This equilibrium is the basis for its application in colorimetric pH measurements.
Quantitative Absorbance Data
The peak absorbance wavelength (λmax) of this compound is highly dependent on the pH of the solution. The acidic and basic forms of the molecule exhibit distinct absorbance maxima in the visible spectrum. The table below summarizes the key absorbance peaks for this compound under different pH conditions.
| Form | pH Range | Peak Absorbance Wavelength (λmax) | Solution Color |
| Acidic | pH < 3.0 | ~434 - 440 nm | Yellow |
| Transition | pH 3.0 - 4.6 | Two peaks present | Green |
| Basic | pH > 4.6 | ~590 - 600 nm | Blue/Violet |
At a pH of approximately 3.6, which is within the transition range, the solution can appear green due to the presence of both the yellow and blue forms.[1] An isosbestic point, where the molar absorptivity of the two forms is equal, is observed around 490 nm.[2]
Experimental Protocol: Determination of Absorbance Spectrum
The following is a detailed methodology for determining the absorbance spectrum of this compound using a UV-Vis spectrophotometer.
1. Materials and Reagents:
-
This compound powder
-
95% Ethanol or Methanol
-
Deionized water
-
Buffer solutions (e.g., citrate buffer for acidic pH, phosphate buffer for neutral and basic pH)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Volumetric flasks
-
Pipettes
-
Cuvettes (quartz or glass, depending on the wavelength range)
-
UV-Vis Spectrophotometer
2. Preparation of Stock Solution:
-
Accurately weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of 95% ethanol or methanol to prepare a stock solution. Mix thoroughly until all the powder is dissolved.
3. Preparation of Working Solutions at Different pH:
-
Acidic Solution (pH ~2-3): Pipette a known volume of the this compound stock solution into a volumetric flask. Add a citrate buffer solution with the desired acidic pH and dilute to the mark with deionized water.
-
Basic Solution (pH ~8-9): Pipette a known volume of the this compound stock solution into a volumetric flask. Add a phosphate buffer solution with the desired basic pH and dilute to the mark with deionized water.
-
Intermediate pH Solutions: Prepare a series of solutions with pH values within the transition range (pH 3.0 - 4.6) by adding appropriate buffer solutions.
4. Spectrophotometer Calibration and Measurement:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Select the desired wavelength range for scanning (e.g., 350 nm to 700 nm).
-
Use a cuvette filled with the corresponding buffer solution (without this compound) as a blank to zero the spectrophotometer. This should be done at each wavelength to be measured.
-
Rinse a clean cuvette with a small amount of the working solution to be measured, then fill the cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorbance at discrete wavelength intervals (e.g., every 10 nm) or perform a continuous scan.
-
Repeat the measurement for each of the prepared working solutions at different pH values.
5. Data Analysis:
-
Plot the absorbance values (y-axis) against the corresponding wavelengths (x-axis) for each pH to generate the absorbance spectra.
-
From the plots, determine the peak absorbance wavelength (λmax) for the acidic and basic forms of this compound.
Visualizing Key Relationships
To better understand the processes involved, the following diagrams illustrate the pH-dependent equilibrium of this compound and a typical experimental workflow for absorbance spectrum analysis.
References
molecular weight and formula of bromophenol blue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bromophenol blue (BPB), a versatile triphenylmethane dye widely utilized in laboratory settings. This document details its core chemical and physical properties, provides established experimental protocols for its primary applications, and outlines essential safety and handling procedures.
Core Properties and Data
This compound's utility as a pH indicator and tracking dye stems from its distinct physicochemical properties. Its chemical structure features four bromine atoms, which influence its acidity and spectral characteristics.
| Property | Value | Citations |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1][2][3][4] |
| Molecular Weight | 669.96 g/mol | [1] |
| Appearance | Pink or red powder | |
| pKa | 4.0 | |
| pH Indicator Range | pH 3.0 (yellow) to pH 4.6 (blue/purple) | |
| Melting Point | 273 °C | |
| Boiling Point | 279 °C | |
| Density | 2.2 g/mL | |
| λmax (Absorption Maxima) | 598 nm, 592 nm, 436 nm, 422 nm, 273 nm |
Solubility: this compound is slightly soluble in water (approximately 0.4 g/100 mL), but freely soluble in ethanol, methanol, benzene, acetic acid, and sodium hydroxide solutions.
Mechanism of Action: pH Indicator
The function of this compound as a pH indicator is rooted in its molecular structure, which changes with protonation and deprotonation. This reversible reaction results in a distinct color change. In acidic environments (pH below 3.0), the molecule is in its protonated, sultone form, which absorbs light in the blue-green spectrum, thus appearing yellow. As the pH increases to above 4.6, it deprotonates to its anionic, extended quinoidal form, which absorbs yellow-green light and appears blue or violet.
Caption: pH-dependent structural transition of this compound.
Experimental Protocols
Detailed methodologies for the primary applications of this compound are provided below.
Preparation of this compound Indicator Solution (0.1%)
This protocol outlines the preparation of a stock solution for use as a pH indicator.
Materials:
-
This compound powder
-
Methanol or 95% Ethanol
-
100 mL beaker
-
Magnetic stir bar and stir plate
-
100 mL graduated cylinder
-
Storage bottle
Procedure:
-
Weigh out 0.1 g of this compound powder and place it into the 100 mL beaker.
-
Measure 100 mL of methanol or ethanol using the graduated cylinder.
-
Add the solvent to the beaker containing the this compound powder.
-
Place the magnetic stir bar in the beaker and set it on the stir plate.
-
Stir the mixture until the this compound powder is completely dissolved. The resulting solution will be reddish-green.
-
Transfer the solution to a clearly labeled storage bottle. Store in a cool, dark place to maintain stability.
Preparation of 6X DNA Loading Buffer for Agarose Gel Electrophoresis
This compound is a crucial component of loading buffers, serving as a tracking dye to monitor the progress of electrophoresis.
Materials:
-
This compound: 25 mg
-
Glycerol (or Ficoll-400 or sucrose)
-
Deionized water (dH₂O)
-
10 mL volumetric flask or conical tube
Procedure:
-
Weigh 25 mg of this compound powder.
-
Add 3 mL of glycerol (or 1.5 g of Ficoll-400 or 4 g of sucrose) to the 10 mL tube. The glycerol increases the density of the sample, ensuring it sinks into the wells of the agarose gel.
-
Add the weighed this compound to the tube.
-
Add deionized water to bring the total volume to 10 mL.
-
Mix thoroughly by vortexing or inverting the tube until the this compound is completely dissolved and the solution is homogenous.
-
Store the 6X loading buffer at 4°C. To use, add 1 part loading buffer to 5 parts DNA sample.
In a 1% agarose gel using 1X TAE or TBE buffer, this compound migrates at a rate comparable to a DNA fragment of approximately 300 base pairs.
Caption: Workflow for DNA agarose gel electrophoresis using this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of phenolsulfonphthalein (phenol red).
General Procedure:
-
Phenol red is dissolved in a solvent, commonly glacial acetic acid.
-
A solution of bromine, also in glacial acetic acid, is slowly added to the phenol red solution with stirring.
-
The reaction mixture is heated to facilitate the electrophilic substitution of bromine onto the phenol rings.
-
After the reaction is complete, the mixture is poured into hot water, causing the crude this compound to precipitate.
-
The precipitate is then cooled, filtered, and washed with solvents such as glacial acetic acid and benzene to remove impurities.
-
The resulting product is air-dried.
Safety and Handling
Appropriate safety precautions should be observed when handling this compound powder and its solutions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or under a fume hood. If inhaled, move to fresh air.
-
Skin Contact: May cause irritation. In case of contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: Can cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizing agents. Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
The Discovery and Enduring Legacy of Bromophenol Blue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromophenol blue (3',3'',5',5''-tetrabromophenolsulfonphthalein) is a vital pH indicator and tracking dye with a rich history rooted in the exploration of sulfonephthalein compounds. First synthesized in the early 20th century, its sharp color transition from yellow in acidic solutions to blue-violet in alkaline environments has made it an indispensable tool in analytical chemistry, molecular biology, and beyond. This technical guide provides an in-depth exploration of the discovery, synthesis, and fundamental properties of this compound, offering detailed experimental protocols and quantitative data to support its application in modern research and development.
Introduction: A Legacy of Colorimetric Analysis
The development of synthetic indicators in the late 19th and early 20th centuries revolutionized chemical analysis, providing simple and effective methods for determining the acidity or alkalinity of solutions. This compound belongs to the sulfonephthalein class of indicators, which are derivatives of phenolsulfonphthalein (phenol red). While the precise first synthesis of this compound is not definitively documented under its common name in a single seminal publication, its development can be traced to the broader investigation of halogenated derivatives of phenol red. The bromination of phenol red enhances its acidity, shifting its transition range to a lower pH compared to its parent compound. This characteristic has made this compound particularly useful for a variety of scientific applications.[1][2]
Physicochemical Properties and Quantitative Data
This compound's utility as a pH indicator is defined by its distinct physicochemical properties. The key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1] |
| Molar Mass | 669.96 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 273 °C | |
| pKa | ~3.85 - 4.1 | |
| pH Transition Range | pH 3.0 (yellow) to pH 4.6 (blue-violet) | |
| λmax (Acidic Form) | ~436 nm | |
| λmax (Basic Form) | ~592 nm |
Table 1: Key Quantitative Properties of this compound
The Chemistry of Color: Mechanism of Action
The vibrant color change of this compound is a direct result of a pH-dependent structural rearrangement. In acidic conditions (pH < 3.0), the indicator exists predominantly in its non-ionized, lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule deprotonates to form a highly conjugated, quinonoid structure that absorbs light in the longer wavelength region of the visible spectrum, resulting in a deep blue-violet color. This reversible equilibrium is the basis for its function as a pH indicator.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Bromophenol Blue Loading Dye for Gel Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In molecular biology, gel electrophoresis is an indispensable technique for the separation of nucleic acids (DNA and RNA) and proteins based on their size and charge. A crucial component of this process is the loading dye, which is mixed with the sample before it is loaded into the wells of the gel. Bromophenol blue is a commonly used tracking dye in these loading solutions. It serves three primary purposes: to increase the density of the sample, ensuring it sinks into the well; to add color to the sample, simplifying the loading process; and to provide a visual front of migration during electrophoresis, allowing for the monitoring of the run's progress.[1][2][3][4] This document provides detailed protocols for the preparation of various this compound-based loading dyes suitable for different gel electrophoresis applications.
Components of this compound Loading Dye and Their Functions
A typical this compound loading dye is a multi-component solution. Understanding the role of each component is critical for preparing a solution tailored to specific experimental needs.
| Component | Function | Common Concentration Range (in 6X stock) |
| This compound | A tracking dye that provides a visible blue color to the sample and migrates through the gel.[5] In a 1% agarose gel, it co-migrates with DNA fragments of approximately 300-400 base pairs (bp). The concentration can be adjusted; higher concentrations provide better contrast but may obscure DNA bands of similar size. | 0.03% to 0.5% (w/v) |
| Glycerol or Ficoll/Sucrose | Increases the density of the sample, ensuring that it layers neatly at the bottom of the gel well and does not diffuse into the running buffer. | 30% to 60% (v/v) for Glycerol |
| EDTA (Ethylenediaminetetraacetic acid) | A chelating agent that binds divalent cations, particularly magnesium ions (Mg²⁺). This inhibits the activity of metal-dependent nucleases, thereby protecting the nucleic acid sample from degradation. | 10 mM to 60 mM |
| SDS (Sodium Dodecyl Sulfate) | An anionic detergent that can help to denature proteins that may be bound to the DNA, resulting in sharper bands. | 0.017% to 0.5% (w/v) |
| Tris-HCl | A buffering agent used to maintain a stable pH, which is crucial for the consistent migration of charged molecules like DNA. | 10 mM to 20 mM |
| Xylene Cyanol FF | A second tracking dye that is often included. It is green-blue and migrates at a different rate than this compound (in a 1% agarose gel, it co-migrates with ~4000 bp DNA), providing another reference point for migration. | 0.03% to 0.25% (w/v) |
Experimental Protocols
Here are detailed protocols for preparing common this compound loading dye solutions. It is recommended to use nuclease-free water and sterile equipment to prevent contamination of nucleic acid samples.
Protocol 1: Standard 6X this compound Loading Dye
This is a basic recipe suitable for routine DNA agarose gel electrophoresis.
Materials:
-
This compound powder
-
Glycerol (85% or 100%)
-
Deionized/Milli-Q water (nuclease-free)
-
15 mL conical tube or appropriate container
-
Vortex mixer or rotator
Procedure for 10 mL of 6X Loading Dye:
-
Weigh out 25 mg of this compound powder.
-
Transfer the powder to a 15 mL conical tube.
-
Add 6.0 mL of 100% glycerol. If using 85% glycerol, add 7.06 mL and 2.94 mL of deionized water.
-
If using 100% glycerol, bring the total volume to 10 mL with deionized water.
-
Cap the tube tightly and mix thoroughly by inverting or using a vortex mixer until the this compound is completely dissolved.
-
Store the solution at 4°C for short-term use or at -20°C for long-term storage. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Table 1: Reagent quantities for different volumes of Standard 6X this compound Loading Dye.
| Final Volume | This compound (mg) | 100% Glycerol (mL) | Deionized Water (mL) |
| 5 mL | 12.5 | 3.0 | 2.0 |
| 10 mL | 25 | 6.0 | 4.0 |
| 25 mL | 62.5 | 15.0 | 10.0 |
| 50 mL | 125 | 30.0 | 20.0 |
Protocol 2: 6X this compound Loading Dye with Xylene Cyanol
This recipe includes a second tracking dye for better monitoring of a wider range of DNA fragment sizes.
Materials:
-
This compound powder
-
Xylene cyanol FF powder
-
Glycerol
-
Deionized/Milli-Q water (nuclease-free)
-
50 mL conical tube or appropriate container
-
Vortex mixer or rotator
Procedure for 10 mL of 6X Loading Dye:
-
Weigh out 25 mg of this compound and 25 mg of xylene cyanol FF.
-
Transfer the powders to a 50 mL conical tube.
-
Add 3.3 mL of glycerol.
-
Add deionized water to bring the final volume to 10 mL.
-
Mix thoroughly until all components are dissolved.
-
Store at 4°C or -20°C in aliquots.
Table 2: Reagent quantities for 6X Loading Dye with two tracking dyes.
| Final Volume | This compound (mg) | Xylene Cyanol FF (mg) | Glycerol (mL) | Deionized Water (to volume) |
| 10 mL | 25 | 25 | 3.3 | 10 mL |
| 25 mL | 62.5 | 62.5 | 8.25 | 25 mL |
| 50 mL | 125 | 125 | 16.5 | 50 mL |
Protocol 3: 6X Loading Dye with SDS and EDTA
This formulation is ideal for analyzing restriction enzyme digests, as the SDS helps to remove any bound enzymes and the EDTA stops the reaction.
Materials:
-
This compound powder
-
Glycerol
-
0.5 M EDTA solution (pH 8.0)
-
10% SDS solution
-
Deionized/Milli-Q water (nuclease-free)
-
50 mL conical tube or appropriate container
-
Vortex mixer or rotator
Procedure for 10 mL of 10X Loading Dye (can be adapted for 6X):
-
To a 15 mL tube, add the following in order:
-
3.9 mL Glycerol
-
0.5 mL of 10% SDS solution
-
0.2 mL of 0.5 M EDTA solution
-
25 mg of this compound
-
-
Bring the final volume to 10 mL with deionized water.
-
Mix thoroughly until all components are dissolved.
-
Store at -20°C in 1 mL aliquots.
Table 3: Reagent quantities for 10 mL of 10X Loading Dye with SDS and EDTA.
| Component | Stock Concentration | Volume/Mass for 10 mL | Final Concentration (in 10X) |
| Glycerol | 100% | 3.9 mL | 39% |
| SDS | 10% | 0.5 mL | 0.5% |
| EDTA | 0.5 M | 0.2 mL | 10 mM |
| This compound | Powder | 25 mg | 0.25% |
Usage Instructions
To use the 6X loading dye, add 1 volume of the dye to 5 volumes of your DNA sample. For a 10X loading dye, add 1 volume of dye to 9 volumes of the sample. Mix gently by pipetting up and down before loading the entire mixture into the gel well.
Experimental Workflow and Logic
The preparation of this compound loading dye follows a logical sequence of steps to ensure all components are properly dissolved and the final concentration is accurate. The following diagram illustrates this workflow.
Caption: A flowchart illustrating the key steps in the preparation, mixing, and storage of this compound loading dye.
Conclusion
The preparation of this compound loading dye is a straightforward yet critical procedure for successful gel electrophoresis. The flexibility in the composition allows researchers to tailor the loading dye to their specific needs, whether for routine screening or for more sensitive applications requiring the preservation of enzymatic activity or the resolution of specific DNA fragment sizes. By following these detailed protocols and understanding the function of each component, researchers can ensure consistent and reliable results in their molecular biology workflows.
References
Using Bromophenol Blue as a Tracking Dye in Agarose Gel Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarose gel electrophoresis is a fundamental technique in molecular biology for the separation and analysis of nucleic acids. A critical component of this process is the use of a tracking dye, which is mixed with the DNA, RNA, or protein samples before loading them onto the gel. Bromophenol blue is one of the most common tracking dyes employed for this purpose. Its distinct color and predictable migration pattern allow researchers to monitor the progress of the electrophoresis in real-time, ensuring that the nucleic acid fragments are adequately separated and do not run off the end of the gel. This document provides detailed application notes and protocols for the effective use of this compound as a tracking dye in agarose gel electrophoresis.
Principle of this compound as a Tracking Dye
DNA itself is colorless, making it impossible to visually track its movement through the agarose gel during electrophoresis.[1] this compound is a negatively charged molecule at neutral or slightly basic pH, the typical pH of electrophoresis buffers.[2][3] This negative charge causes it to migrate towards the positive electrode (anode) when an electric field is applied, the same direction as the negatively charged nucleic acids.[3][4] The dye is small and migrates independently of the sample, providing a visible front that moves ahead of most larger DNA fragments. This allows for the real-time monitoring of the electrophoresis run.
The rate of migration of this compound is dependent on the concentration of the agarose gel and the composition of the running buffer. By knowing the approximate migration rate of this compound relative to DNA fragments of a certain size, researchers can estimate the position of their fragments of interest and stop the electrophoresis at the optimal time for visualization and analysis.
Components of a Loading Dye
A typical loading dye solution containing this compound has several key components, each with a specific function:
-
Tracking Dye (this compound): Provides a visible indicator of the migration progress.
-
Density Agent (Glycerol or Ficoll): Increases the density of the sample, ensuring that it sinks evenly into the wells of the agarose gel and does not disperse into the running buffer.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds divalent cations like magnesium ions (Mg²⁺), which are cofactors for nucleases. This helps to protect the nucleic acid samples from degradation by these enzymes.
-
Buffer (e.g., Tris-HCl): Maintains a stable pH for the sample.
Data Presentation
The migration of this compound is not absolute and is influenced by several factors. The following tables summarize the approximate co-migration of this compound with double-stranded DNA fragments in different agarose gel concentrations and running buffers.
Table 1: Approximate Migration of this compound in Agarose Gels (TAE Buffer)
| Agarose Concentration (%) | Approximate DNA Size (base pairs) |
| 0.5 | ~1150 |
| 1.0 | ~370 |
| 1.5 | ~200 |
| 2.0 | ~150 |
Table 2: Approximate Migration of this compound in Agarose Gels (TBE Buffer)
| Agarose Concentration (%) | Approximate DNA Size (base pairs) |
| 0.5 | ~750 |
| 1.0 | ~220 |
| 1.5 | ~100 |
| 2.0 | ~75 |
Note: These values are approximate and can vary based on the specific electrophoresis conditions, including voltage and buffer ionic strength.
Experimental Protocols
Protocol 1: Preparation of 6X DNA Loading Dye with this compound
This protocol outlines the preparation of a standard 6X concentrated loading dye. This stock solution is then diluted 1:5 with the DNA sample before loading onto the gel.
Materials:
-
This compound powder
-
Glycerol (85% or 100%)
-
0.5 M EDTA solution (pH 8.0)
-
Nuclease-free water
-
15 mL conical tube or appropriate container
-
Vortex mixer or rotator
Procedure:
-
To prepare 10 mL of 6X DNA loading dye, combine the following in a 15 mL conical tube:
-
This compound: 0.025 g (for a final concentration of 0.25% w/v)
-
Glycerol: 6.0 mL (for a final concentration of 60% v/v)
-
0.5 M EDTA: 1.2 mL (for a final concentration of 60 mM)
-
Nuclease-free water: to a final volume of 10 mL
-
-
Cap the tube tightly and vortex or rotate until the this compound is completely dissolved.
-
If any particulates remain, centrifuge the tube and transfer the supernatant to a fresh, sterile tube.
-
Aliquot the 6X loading dye into smaller, convenient volumes (e.g., 1 mL) in microcentrifuge tubes.
-
Store the aliquots at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Agarose Gel Electrophoresis using this compound Tracking Dye
This protocol describes the general steps for performing agarose gel electrophoresis of DNA samples using a loading dye containing this compound.
Materials:
-
Agarose
-
1X TAE or 1X TBE running buffer
-
DNA samples
-
DNA ladder (molecular weight marker)
-
6X DNA loading dye (from Protocol 1)
-
Electrophoresis chamber and power supply
-
Gel casting tray and combs
-
Microwave or heating plate
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare the Agarose Gel:
-
Weigh the appropriate amount of agarose and add it to a flask containing the desired volume of 1X TAE or TBE buffer to achieve the desired gel concentration (e.g., for a 1% gel, add 1 g of agarose to 100 mL of buffer).
-
Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask gently to ensure even mixing.
-
Allow the agarose solution to cool to approximately 50-60°C.
-
Pour the cooled agarose into a sealed gel casting tray with the combs in place.
-
Allow the gel to solidify completely at room temperature.
-
-
Prepare the Samples:
-
For each DNA sample, mix 5 parts of the sample with 1 part of 6X DNA loading dye (e.g., 10 µL of DNA sample with 2 µL of 6X loading dye).
-
Mix the DNA ladder with the loading dye in the same ratio.
-
Gently pipette up and down to mix the contents.
-
-
Load and Run the Gel:
-
Once the gel has solidified, carefully remove the combs.
-
Place the casting tray with the gel into the electrophoresis chamber.
-
Fill the chamber with 1X running buffer until the gel is submerged.
-
Carefully load the prepared DNA samples and the DNA ladder into the wells of the gel.
-
Connect the electrophoresis chamber to the power supply, ensuring the wells are at the negative (black) electrode and the current will run towards the positive (red) electrode.
-
Apply the recommended voltage (e.g., 5-10 V/cm of gel length).
-
-
Monitor the Electrophoresis:
-
Observe the migration of the this compound dye front down the gel.
-
Continue the electrophoresis until the dye front has migrated to the desired position, typically about two-thirds to three-quarters of the way down the gel. This ensures that the DNA fragments of interest have been adequately separated.
-
-
Visualize the DNA:
-
Once the run is complete, turn off the power supply and disconnect the leads.
-
Carefully remove the gel from the electrophoresis chamber.
-
If the gel was not pre-stained, stain it with a DNA-intercalating dye such as ethidium bromide or a safer alternative.
-
Visualize the separated DNA fragments using a UV transilluminator or a gel imaging system. The DNA will appear as distinct bands.
-
Mandatory Visualizations
References
Application Notes and Protocols: The Role of Bromophenol Blue in Protein Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of protein concentration is a fundamental requirement for a wide range of biochemical and pharmaceutical workflows, from basic research to drug development. While several methods exist, the use of dyes that interact with proteins and exhibit a measurable colorimetric shift remains a popular, accessible, and rapid approach. Bromophenol blue (BPB), a phenolphthalein anionic dye, serves as the basis for a simple and robust protein quantification assay. This document provides detailed application notes and protocols for the use of this compound in determining protein concentrations, highlighting its advantages, limitations, and specific use cases.
The this compound assay is particularly advantageous for protein samples containing surfactants, a common interference in other dye-binding assays like the Coomassie-based Bradford method.[1][2] The BPB assay relies on the binding of the dye to proteins under acidic conditions, leading to a color change that can be measured spectrophotometrically.[1][2] This method has found applications in quantifying protein in various sample types, including solubilized cultured cells, membrane proteins, and urine.[1]
Principle of the Assay
Under acidic conditions, this compound exists in its yellowish-green anionic form. When proteins are present, the dye binds to them, primarily through electrostatic and hydrophobic interactions. This binding event causes a shift in the dye's maximum absorbance from approximately 420 nm to around 610 nm, resulting in a color change from yellow/green to blue. The intensity of the blue color is directly proportional to the concentration of protein in the sample. The absorbance of the protein-dye complex is then measured using a spectrophotometer, and the protein concentration is determined by comparing the absorbance to a standard curve generated with a protein of known concentration, such as bovine serum albumin (BSA).
Key Advantages and Limitations
Advantages:
-
Detergent Compatibility: The BPB assay is notably resistant to interference from common laboratory detergents, making it suitable for samples containing these agents.
-
Rapidity and Simplicity: The assay is quick to perform, typically requiring a short incubation period, and does not necessitate specialized equipment beyond a standard spectrophotometer or plate reader.
-
Good Reproducibility: The method offers reliable and reproducible results when performed correctly.
Limitations:
-
Protein-to-Protein Variation: Like other dye-binding assays, the response of the BPB assay can vary depending on the amino acid composition of the protein. Therefore, the choice of protein standard is crucial for accuracy.
-
Interfering Substances: While tolerant of detergents, the assay can be affected by strongly alkaline buffers.
-
Lower Sensitivity (in some modifications): A modified version of the assay that improves buffer tolerance may exhibit a slight decrease in sensitivity.
Quantitative Data Summary
The performance of the this compound assay is comparable to other common protein quantification methods. The following table summarizes key quantitative parameters for the BPB assay in comparison to the Bradford and Bicinchoninic Acid (BCA) assays.
| Feature | This compound (BPB) Assay | Bradford Assay | Bicinchoninic Acid (BCA) Assay |
| Principle | Dye-binding (this compound) | Dye-binding (Coomassie Brilliant Blue G-250) | Copper reduction and chelation |
| Linear Range | ~0.03 - 2.0 mg/mL | 0.1 - 1.5 mg/mL | 20 - 2,000 µg/mL |
| Assay Time | ~5 minutes incubation | ~5-10 minutes incubation | 30 minutes at 37°C or 2 hours at room temperature |
| Wavelength (nm) | 610 nm | 595 nm | 562 nm |
| Detergent Compatibility | High | Low to Moderate | High |
| Reducing Agent Compatibility | High | High | Low |
| Primary Interfering Substances | Strong alkaline buffers | Detergents (e.g., SDS), strong bases | Reducing agents, chelating agents (e.g., EDTA) |
Experimental Protocols
Protocol 1: Standard this compound Protein Assay
This protocol is a general procedure for quantifying protein using a this compound solution.
Materials:
-
This compound Reagent:
-
To prepare a 0.05% (w/v) solution, dissolve 0.05 g of this compound powder in 100 mL of 95% ethanol.
-
Alternatively, a 1% (w/v) stock solution can be made by dissolving 1 g of this compound in 100 mL of 95% ethanol, which can be diluted as needed.
-
-
Acidic Buffer: 0.05 M Citrate Buffer, pH 3.0
-
Protein Standard: Bovine Serum Albumin (BSA) at a stock concentration of 2 mg/mL.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 610 nm.
-
Test tubes or 96-well microplate.
Procedure:
-
Preparation of Protein Standards:
-
Prepare a series of protein standards by serially diluting the 2 mg/mL BSA stock solution with the acidic buffer. A typical concentration range would be 0.05, 0.1, 0.25, 0.5, 1.0, and 1.5 mg/mL.
-
Include a "blank" sample containing only the acidic buffer.
-
-
Sample Preparation:
-
Dilute your unknown protein samples with the acidic buffer to ensure the concentration falls within the linear range of the assay.
-
-
Assay Reaction:
-
For Test Tubes: Add 100 µL of each standard and unknown sample to separate, labeled test tubes. Add 3 mL of the this compound Reagent to each tube and mix thoroughly.
-
For 96-Well Plates: Add 50 µL of each standard and unknown sample to separate wells. Add 200 µL of the this compound Reagent to each well and mix by gentle pipetting or on a plate shaker.
-
-
Incubation:
-
Incubate the reactions at room temperature for 5 minutes.
-
-
Measurement:
-
Measure the absorbance of each sample at 610 nm using the spectrophotometer or microplate reader. Use the "blank" sample to zero the instrument.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.
-
Plot a standard curve of absorbance versus protein concentration for the BSA standards.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve. Remember to account for any dilution factors.
-
Protocol 2: Modified this compound Assay with Improved Buffer Tolerance
This modified protocol enhances the assay's tolerance to various buffers by substituting the dilute acetic acid in the color reagent with a glycine/phosphoric acid buffer.
Materials:
-
Modified Color Reagent:
-
Glycine/Phosphoric Acid Buffer, pH 2.6.
-
Dissolve this compound in this buffer to a final concentration of 0.05% (w/v).
-
-
Protein Standard (BSA) and unknown samples.
-
Spectrophotometer or microplate reader.
Procedure:
The procedure is identical to the Standard this compound Protein Assay, with the exception of using the Modified Color Reagent. Note that this modification may result in an approximate 25% loss in sensitivity.
Visualizations
Experimental Workflow
Caption: General workflow for the this compound protein quantification assay.
This compound-Protein Interaction
Caption: Simplified diagram of this compound binding to a protein molecule.
Conclusion
The this compound protein quantification assay offers a valuable alternative to other common methods, particularly when dealing with samples containing detergents. Its simplicity, speed, and reliability make it a practical choice for routine protein concentration determination in various research and development settings. By understanding the principles of the assay and following standardized protocols, researchers can obtain accurate and reproducible protein quantification results, facilitating downstream applications and ensuring the integrity of their experimental data.
References
Application Note: The Role of Bromophenol Blue in Nucleic Acid Electrophoresis
Introduction
Bromophenol blue is a versatile dye widely employed in molecular biology laboratories. While it can be used as a pH indicator and in some histological staining, its primary and most critical role in nucleic acid analysis is as a tracking dye in agarose and polyacrylamide gel electrophoresis.[1][2] This application note clarifies the function of this compound in this context and provides a detailed protocol for the preparation and use of a DNA loading buffer containing this dye. It is important to note that this compound is not used as a primary stain for the visualization of nucleic acid bands; for that purpose, intercalating dyes or other nucleic acid-specific stains are required.[3][4]
The primary functions of this compound in a loading buffer are:
-
Tracking Electrophoresis Progress: As a colored, negatively charged molecule at neutral pH, this compound migrates toward the anode, in the same direction as nucleic acids.[5] This creates a visible dye front that allows researchers to monitor the progress of the electrophoresis in real-time and prevent the samples from running off the gel.
-
Facilitating Sample Loading: The dye imparts a vibrant blue color to the otherwise transparent nucleic acid sample, making it easy to see when loading the wells of the agarose gel.
-
Increasing Sample Density: Loading buffers are typically formulated with glycerol or sucrose. This increases the density of the sample, ensuring that it sinks to the bottom of the well rather than dispersing into the running buffer.
Quantitative Data Summary
The migration of this compound is dependent on the concentration of the agarose or polyacrylamide gel matrix. This table summarizes the approximate co-migration of this compound with double-stranded DNA (dsDNA) fragments of different sizes. This information is crucial for determining when to stop the electrophoresis, based on the expected size of the nucleic acid fragments of interest.
| Property | Value | Gel Concentration | Source(s) |
| Approximate Co-migration Rate | ~300 base pairs | 1% Agarose Gel | |
| ~150 base pairs | 2% Agarose Gel | ||
| ~350 - 400 base pairs | 0.8% or 1.0% Agarose Gel | ||
| Typical Loading Buffer Concentration | 6x | N/A | |
| Typical Dye Concentration in 6x Buffer | 0.25% (w/v) | N/A |
Experimental Protocol: Preparation of 6x DNA Loading Buffer
This protocol outlines the preparation of a standard 6x DNA loading buffer containing this compound and xylene cyanol. Xylene cyanol is often included as a second tracking dye that migrates at a different rate, corresponding to larger DNA fragments (approximately 3-4 kbp in a 1% agarose gel).
Materials:
-
This compound powder
-
Xylene Cyanol FF powder
-
Glycerol (molecular biology grade)
-
EDTA (0.5 M solution, pH 8.0)
-
Nuclease-free water
-
50 mL conical tube
-
1.5 mL microcentrifuge tubes for aliquots
Procedure:
-
Prepare the Base Solution: In a 50 mL conical tube, combine the following:
-
3.3 mL Glycerol
-
6.7 mL Nuclease-free water
-
-
Add Dyes: To the glycerol-water mixture, add:
-
25 mg this compound
-
25 mg Xylene Cyanol FF
-
-
Mix Thoroughly: Vortex the solution vigorously for several minutes until all dye particles are completely dissolved. If particulates remain, the solution can be centrifuged and the supernatant transferred to a new tube.
-
Aliquot for Storage: Dispense the 6x loading buffer into 1 mL aliquots in 1.5 mL microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term use. For frequent use, a single aliquot can be stored at 4°C.
Using the 6x Loading Buffer:
-
For each nucleic acid sample to be loaded on a gel, mix 1 part of the 6x loading buffer with 5 parts of the DNA sample. For example, mix 2 µL of 6x loading buffer with 10 µL of your DNA sample.
-
Gently pipette the mixture up and down to ensure it is homogenous.
-
Carefully load the entire volume of the mixture into a well of an agarose or polyacrylamide gel.
Visualizations
Experimental Workflow for Using this compound Loading Buffer
Caption: Workflow for preparing and using this compound loading buffer in nucleic acid gel electrophoresis.
References
Application Notes: Bromophenol Blue in DNA Loading Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophenol blue is a vital reagent in molecular biology, widely employed as a tracking dye in DNA gel electrophoresis.[1] Its primary function is to provide a visible marker for monitoring the progress of nucleic acid migration through an agarose or polyacrylamide gel.[1] As DNA itself is colorless, this compound allows researchers to visually track the leading edge of the sample, preventing the DNA from running off the gel.[1] This document provides detailed protocols and technical information regarding the use of this compound in DNA loading dyes.
Principle of Function
At a neutral or slightly basic pH, typical for electrophoresis buffers, this compound carries a net negative charge and migrates towards the anode, in the same direction as DNA.[2] The rate of migration of this compound is dependent on the density of the gel matrix and the buffer system used.[3] In a standard 1% agarose gel, this compound co-migrates with DNA fragments of approximately 300 base pairs (bp). This provides a useful reference point for estimating the position of smaller DNA fragments.
The color of this compound is pH-dependent, appearing yellow at pH 3.0, purple at pH 4.6, and blue at neutral pH. In the context of DNA electrophoresis, the loading dye containing this compound typically appears purple.
Key Components of DNA Loading Dyes
A standard DNA loading dye is a solution containing several key components, each with a specific function:
-
Tracking Dye (this compound): Provides a visible indicator of the electrophoresis progress.
-
Density Agent (Glycerol or Ficoll): Increases the density of the DNA sample, ensuring that it sinks evenly into the wells of the gel.
-
Chelating Agent (EDTA): Ethylenediaminetetraacetic acid (EDTA) is included to chelate divalent cations, such as magnesium ions (Mg²⁺). This is crucial for inactivating metal-dependent nucleases that could degrade the DNA sample.
-
Buffer (Tris-HCl): Maintains a stable pH for the sample, which is important for the charge and integrity of the DNA molecules.
Data Presentation: Common Concentrations of Components in 6X DNA Loading Dye
The following table summarizes the typical concentration ranges and specific examples of components found in various 6X DNA loading dye formulations.
| Component | Function | Concentration Range (w/v or v/v) | Example Concentration (6X) |
| This compound | Tracking Dye | 0.03% - 0.5% | 0.25% |
| Glycerol | Density Agent | 30% - 60% | 60% |
| Ficoll-400 | Density Agent | 15% - 25% | 15% |
| EDTA | Chelating Agent | 10 mM - 60 mM | 60 mM |
| Tris-HCl (pH 7.6-8.0) | Buffering Agent | 10 mM - 3.33 mM | 10 mM (pH 7.6) |
| Xylene Cyanol FF | Secondary Tracking Dye | 0.03% - 0.25% | 0.25% |
Experimental Protocols
Protocol 1: Preparation of 10 mL of 6X DNA Loading Dye (with Glycerol)
This protocol outlines the preparation of a standard 6X DNA loading dye containing this compound and glycerol.
Materials:
-
This compound powder
-
Glycerol (85% or 100%)
-
Deionized or Milli-Q water (nuclease-free)
-
15 mL screw-cap graduated polypropylene centrifuge tube
-
Vortex mixer or tube rotator
-
Microcentrifuge tubes (1.5 mL) for aliquoting
Procedure:
-
Weigh out 25 mg of this compound powder.
-
Transfer the this compound to a 15 mL screw-cap tube.
-
Add 7.06 mL of 85% glycerol to the tube. If using 100% glycerol, add 6 mL.
-
Add 2.94 mL of deionized water to the tube. If using 100% glycerol, add 4 mL of a solution containing the desired final concentrations of EDTA and Tris-HCl.
-
Cap the tube tightly and mix thoroughly by inverting the tube multiple times or using a vortex mixer until all the this compound has dissolved completely.
-
Spin the tube briefly in a centrifuge (e.g., 5000 rpm for 1 minute) to collect the solution at the bottom.
-
Aliquot the 6X loading dye into 1 mL portions in 1.5 mL microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage or at 4°C for several weeks.
Protocol 2: Using the 6X DNA Loading Dye
-
For a standard analytical agarose gel, mix your DNA sample with the 6X loading dye in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading dye).
-
Gently mix the sample and loading dye by pipetting up and down.
-
Carefully load the entire volume of the mixture into a well of the agarose gel.
-
Proceed with gel electrophoresis. Monitor the migration of the blue dye front to track the progress of the run.
Mandatory Visualizations
Caption: Workflow for preparing 6X DNA loading dye.
Caption: Process of DNA gel electrophoresis using loading dye.
References
Application Notes: Utilizing Bromophenol Blue for Tracking Protein Migration in Polyacrylamide Gel Electrophoresis (PAGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in protein analysis, enabling the separation of proteins based on their molecular weight. A critical component of this process is the ability to monitor the progression of the electrophoresis to ensure optimal separation and prevent the loss of samples. Bromophenol blue, a negatively charged tracking dye, is widely used for this purpose.[1][2] Its vibrant color provides a clear visual indication of the migration front, allowing researchers to determine the appropriate endpoint of the electrophoretic run.[1] This application note provides detailed protocols and data on the effective use of this compound in SDS-PAGE for reliable and reproducible protein separation.
Principle and Mechanism of Action
This compound is a small, negatively charged molecule that is added to the protein sample loading buffer.[2] In the electric field of the electrophoresis apparatus, it migrates towards the anode (positive electrode), the same direction as the SDS-coated proteins.[1] Due to its small size (approximately 670 Da), it moves faster than most proteins through the polyacrylamide matrix, thereby marking the leading edge of the electrophoresis, often referred to as the dye front. This allows for real-time monitoring of the separation process. The electrophoresis is typically stopped when the this compound dye front reaches the bottom of the gel, ensuring that the proteins of interest have migrated sufficiently for separation without being lost into the running buffer.
Data Presentation
The migration of this compound is dependent on the polyacrylamide gel concentration. While it consistently runs ahead of most proteins, its relative migration can be correlated to very small molecular weights.
| Property | Value |
| Molecular Weight | ~669.96 g/mol (~0.7 kDa) |
| Charge at Neutral pH | Negative |
| Visual Appearance | Blue in neutral/alkaline pH, Yellow in acidic pH |
| Primary Function | Tracking Dye / Dye Front Indicator |
Migration Characteristics in SDS-PAGE:
| Acrylamide % | Approximate Co-migrating Protein Size |
| 4-8% | < 10 kDa |
| 10% | < 5 kDa |
| 12% | < 3 kDa |
| 15% | < 2 kDa |
Note: These values are estimations. The primary role of this compound is to mark the ion front, and it will typically run ahead of the smallest proteins in a sample.
Experimental Protocols
Preparation of 5X SDS-PAGE Loading Buffer with this compound
This protocol outlines the preparation of a 5X concentrated loading buffer.
Materials:
-
Tris base
-
Sodium Dodecyl Sulfate (SDS)
-
Glycerol
-
β-mercaptoethanol or Dithiothreitol (DTT)
-
This compound
-
Deionized water
-
HCl for pH adjustment
Procedure:
-
To prepare 10 mL of 5X loading buffer, combine the following in a 15 mL conical tube:
-
2.5 mL of 1M Tris-HCl, pH 6.8
-
2.0 mL of 10% (w/v) SDS
-
5.0 mL of 100% Glycerol
-
0.5 mL of β-mercaptoethanol (or 0.77g of DTT for a final concentration of 500mM)
-
1.0 mg of this compound (for a final concentration of 0.01%)
-
-
Add deionized water to a final volume of 10 mL.
-
Mix thoroughly by vortexing until the this compound is completely dissolved.
-
Aliquot into smaller volumes and store at -20°C.
Protocol for Protein Sample Preparation and SDS-PAGE
This protocol describes the entire workflow from preparing the protein sample to running the gel.
1. Sample Preparation:
-
Thaw an aliquot of the 5X SDS-PAGE loading buffer.
-
In a microcentrifuge tube, mix your protein sample with the loading buffer. For a final 1X concentration, mix 4 parts of your protein sample with 1 part of 5X loading buffer (e.g., 20 µL of protein sample + 5 µL of 5X loading buffer).
-
Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the tubes to collect the sample at the bottom.
2. Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with a pre-cast or hand-casted polyacrylamide gel of the desired percentage.
-
Fill the inner and outer chambers of the tank with 1X running buffer.
-
Carefully load the prepared protein samples and a molecular weight marker into the wells of the gel. The glycerol in the loading buffer will ensure the samples sink into the wells.
-
Connect the electrophoresis apparatus to a power supply, ensuring the correct polarity (black to cathode, red to anode).
-
Apply a constant voltage (e.g., 100-150V) to run the gel.
-
Monitor the migration of the blue dye front.
-
Stop the electrophoresis when the this compound dye front reaches the bottom of the resolving gel.
-
Turn off the power supply, disconnect the apparatus, and carefully remove the gel for subsequent staining or western blotting.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical SDS-PAGE experiment where this compound is used as a tracking dye.
References
Application Notes and Protocols: Bromophenol Blue in Native Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native polyacrylamide gel electrophoresis (Native-PAGE) is a powerful technique for the separation and analysis of proteins in their folded, active state. Unlike denaturing techniques like SDS-PAGE, Native-PAGE separates proteins based on their intrinsic charge, size, and shape. Bromophenol blue is a commonly used tracking dye in the sample loading buffer for Native-PAGE. Its primary function is to provide a visual marker for monitoring the progress of electrophoresis.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in Native-PAGE.
Principle of this compound as a Tracking Dye
This compound is a small, negatively charged molecule at neutral to alkaline pH.[1] When included in the sample loading buffer, it migrates towards the anode (the positive electrode) during electrophoresis, typically ahead of most proteins.[1] This migration creates a visible dye front that allows researchers to monitor the progress of the separation and determine when to terminate the electrophoretic run before the samples of interest run off the gel.[2] It is important to note that this compound does not stain proteins for visualization after electrophoresis; its purpose is solely for tracking during the run.
Quantitative Data: this compound in Native PAGE
The concentration of this compound in the loading buffer and its migration characteristics are crucial for successful Native-PAGE experiments.
Table 1: Typical Concentrations of this compound in Native-PAGE Loading Buffers
| Concentration (w/v) | Typical Application | Reference |
| 0.002% | Blue Native PAGE (BN-PAGE) denaturing buffer for second dimension | |
| 0.01% | Standard protein loading buffer (can be adapted for native conditions) | |
| 0.02% | 4X Native-PAGE Loading Buffer |
Table 2: Migration of this compound in Non-Denaturing Polyacrylamide Gels
This table shows the approximate size of a double-stranded DNA fragment that would co-migrate with this compound in a non-denaturing polyacrylamide gel. This data can serve as a rough guide for estimating the dye front's position relative to proteins of known size, although the migration of proteins will also depend on their charge and shape.
| Polyacrylamide Gel Concentration (%) | Approximate Co-migrating dsDNA Size (bp) |
| 3.5 | 100 |
| 5.0 | 65 |
| 8.0 | 45 |
| 12.0 | 20 |
| 15.0 | 15 |
| 20.0 | 12 |
Adapted from Sambrook, J., Fritsch, E.F. and Maniatis, T. (1989). In: Molecular Cloning: A Laboratory Manual, Cold Spring Harbor Laboratory, Cold Spring Harbor, NY.
Experimental Protocols
Preparation of a 5X Native-PAGE Loading Buffer
Materials:
-
Tris-HCl
-
Glycerol
-
This compound
-
Deionized water
Protocol:
-
To prepare 10 mL of 5X Native-PAGE Loading Buffer, combine the following:
-
Tris-HCl (pH 6.8), 1M: 3.125 mL
-
Glycerol: 2.5 mL
-
This compound (1% w/v stock solution): 100 µL
-
Deionized Water: to a final volume of 10 mL
-
-
Mix the components thoroughly by vortexing.
-
Store the loading buffer at 4°C.
Native Polyacrylamide Gel Electrophoresis
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers for resolving and stacking gels
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Running buffer (e.g., Tris-Glycine)
-
Protein sample
-
5X Native-PAGE Loading Buffer
-
Electrophoresis apparatus and power supply
Protocol:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution with the desired acrylamide concentration. Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel.
-
Overlay the resolving gel with water or isopropanol to ensure a flat surface.
-
Once the resolving gel has polymerized, remove the overlay and pour the stacking gel solution. Insert the comb to create sample wells.
-
Allow the stacking gel to polymerize completely.
-
-
Sample Preparation:
-
Thaw the protein sample on ice.
-
In a microcentrifuge tube, mix your protein sample with the 5X Native-PAGE Loading Buffer to a final concentration of 1X. For example, mix 4 µL of your sample with 1 µL of 5X loading buffer.
-
Do not heat the sample, as this can cause denaturation.
-
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with running buffer.
-
Carefully load the prepared samples into the wells.
-
Connect the electrophoresis apparatus to the power supply and run the gel at a constant voltage or current. The appropriate voltage/current will depend on the gel size and thickness.
-
Monitor the migration of the this compound dye front.
-
Stop the electrophoresis when the dye front reaches the bottom of the gel or the desired migration distance has been achieved.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the casting plates.
-
Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue R-250 or a silver stain, to visualize the protein bands. Remember that this compound will not stain the proteins.
-
Diagrams
Experimental Workflow
Caption: Workflow for Native-PAGE using this compound.
Logical Relationship of Components
Caption: Components of a Native-PAGE sample.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound dye front is diffuse or smeared | 1. Improperly prepared stacking gel.2. Incorrect buffer pH or composition.3. High salt concentration in the sample. | 1. Ensure the stacking gel is fully polymerized and the correct pH.2. Prepare fresh running and gel buffers and verify the pH.3. Desalt or dilute the sample if possible. |
| Proteins run slower or faster than expected relative to the dye front | 1. The protein's intrinsic charge and shape are significantly different from the assumptions for its molecular weight.2. Incorrect gel percentage for the protein of interest. | 1. This is an inherent aspect of Native-PAGE. The dye front is only a general marker.2. Optimize the acrylamide concentration to achieve better separation in the desired molecular weight range. |
| No protein bands are visible after staining | 1. Insufficient protein loaded.2. Protein has a pI close to the pH of the running buffer, resulting in no net charge and no migration.3. Protein precipitated in the well. | 1. Increase the amount of protein loaded.2. Change the pH of the buffer system or consider using a different native gel system.3. Ensure the sample buffer is compatible with the protein and avoid harsh preparation steps. |
| This compound runs off the gel too quickly | 1. Electrophoresis run for too long.2. Voltage is too high. | 1. Monitor the dye front more closely and stop the run earlier.2. Reduce the voltage to slow down the migration. |
Conclusion
This compound is an indispensable tool in Native-PAGE, serving as a reliable tracking dye to monitor the progress of electrophoresis. While it does not participate in the staining of proteins, its proper use is critical for achieving reproducible and high-quality separation of native proteins. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively utilize this compound in their Native-PAGE experiments to advance their studies of protein structure and function.
References
Protocol for the Preparation of 6X Bromophenol Blue Loading Buffer
Application Note: This protocol outlines the standardized procedure for preparing 6X bromophenol blue loading buffer, a reagent essential for agarose and polyacrylamide gel electrophoresis of nucleic acids. This loading buffer facilitates the loading of samples into gel wells and allows for visual tracking of the electrophoresis progress.
Core Components and Their Functions
The 6X this compound loading buffer is a simple yet critical solution in molecular biology. Its primary components serve distinct purposes:
-
Density Agent (Glycerol or Sucrose): This component increases the density of the DNA sample, ensuring that it sinks evenly into the wells of the gel.[1][2][3] This prevents the sample from dispersing into the running buffer.[1][3]
-
Tracking Dye (this compound): As a visible dye, this compound allows for the real-time monitoring of the DNA migration during electrophoresis. In a standard 1% agarose gel, this compound migrates at a rate comparable to a DNA fragment of approximately 300 base pairs.
-
Optional Components:
-
Xylene Cyanol: A second tracking dye that migrates slower than this compound, roughly corresponding to a 4000 base pair DNA fragment in a 1% agarose gel. This provides a second color front for monitoring the separation of larger DNA fragments.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds divalent cations, which are necessary cofactors for many nucleases. Its inclusion helps to protect the nucleic acid samples from degradation by these enzymes.
-
Tris-HCl: A buffering agent used to maintain a stable pH, which is crucial for the integrity and consistent migration of nucleic acid molecules.
-
Quantitative Data Summary
The following table summarizes the typical concentrations and quantities of reagents required for the preparation of various volumes of 6X this compound loading buffer. Two common formulations are provided: a basic recipe and one that includes a second tracking dye.
| Reagent | Concentration (Final) | Volume/Mass for 10 mL | Volume/Mass for 25 mL | Volume/Mass for 50 mL |
| Recipe 1: Basic this compound Loading Buffer | ||||
| This compound | 0.25% (w/v) | 25 mg | 62.5 mg | 125 mg |
| Glycerol (100%) | 30% (v/v) | 3.0 mL | 7.5 mL | 15.0 mL |
| Deionized Water | - | to 10 mL | to 25 mL | to 50 mL |
| Recipe 2: this compound and Xylene Cyanol Loading Buffer | ||||
| This compound | 0.25% (w/v) | 25 mg | 62.5 mg | 125 mg |
| Xylene Cyanol FF | 0.25% (w/v) | 25 mg | 62.5 mg | 125 mg |
| Glycerol (100%) | 30% (v/v) | 3.0 mL | 7.5 mL | 15.0 mL |
| Deionized Water | - | to 10 mL | to 25 mL | to 50 mL |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the preparation of 10 mL of 6X this compound loading buffer.
Materials and Equipment:
-
This compound powder
-
Glycerol
-
Deionized or Milli-Q water
-
15 mL conical tube or appropriate container
-
Vortex mixer or rotator
-
Micropipettes and sterile tips
-
Weighing balance and weigh paper
-
Optional: Xylene cyanol FF, EDTA, Tris-HCl
Procedure:
-
Weighing the Dye: Accurately weigh 25 mg of this compound powder and transfer it to a 15 mL conical tube.
-
Adding Glycerol: Add 3.0 mL of 100% glycerol to the tube.
-
Adding Water: Add approximately 6.0 mL of deionized water to the tube. The final volume will be adjusted in a later step.
-
Dissolving the Components: Securely cap the tube and mix thoroughly using a vortex mixer or rotator until all the this compound has completely dissolved. This may take several minutes.
-
Adjusting the Final Volume: Once the dye is fully dissolved, add deionized water to bring the total volume to 10 mL.
-
Final Mixing: Invert the tube several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the loading buffer into smaller, single-use volumes (e.g., 1 mL) in microcentrifuge tubes. Store the aliquots at -20°C. For short-term use, the buffer can be stored at 4°C for several weeks.
For the optional recipe including Xylene Cyanol, follow the same procedure, adding 25 mg of xylene cyanol FF along with the this compound in step 1.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the 6X this compound loading buffer.
Caption: Workflow for preparing 6X this compound loading buffer.
References
Application Notes: Bromophenel Blue as a Colorimetric pH Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophenol blue (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a versatile sulfonephthalein dye widely employed in laboratory settings as a pH indicator. Its distinct color transition and suitability for specific titration types make it a valuable tool in analytical chemistry, particularly in pharmaceutical and chemical research. These application notes provide detailed protocols for the use of this compound in various acid-base titrations.
This compound undergoes a reversible color change from yellow in acidic solutions to blue or purple in basic solutions.[1] This transition occurs within a pH range of 3.0 to 4.6.[2][3] The pKa value of this compound is approximately 4.0, which signifies the pH at which the concentrations of its acidic (yellow) and basic (blue) forms are equal.[4][5]
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | |
| Molar Mass | 669.96 g/mol | |
| pH Range | 3.0 (Yellow) - 4.6 (Blue/Purple) | |
| pKa | ~4.0 |
Applications in Titration
Due to its pH transition range, this compound is particularly well-suited for titrations where the equivalence point is expected to be in the acidic range (pH < 7).
Strong Acid - Strong Base Titration
While not the ideal indicator for a strong acid-strong base titration where the equivalence point is at pH 7, this compound can be used. The rapid and significant pH change near the equivalence point of this type of titration means that even an indicator with a lower pH range can provide a reasonably accurate endpoint determination. However, indicators with a pH range closer to 7, such as bromothymol blue, are generally preferred for this application.
Weak Base - Strong Acid Titration
This compound is an excellent indicator for the titration of a weak base with a strong acid. In these titrations, the salt formed at the equivalence point hydrolyzes to produce an acidic solution.
The titration of sodium carbonate (a weak base) with hydrochloric acid (a strong acid) has two equivalence points. This compound is suitable for detecting the second equivalence point, where all the carbonate has been converted to carbonic acid. This endpoint occurs in the acidic pH range covered by this compound.
The titration of ammonia (a weak base) with hydrochloric acid (a strong acid) results in the formation of ammonium chloride, which creates an acidic solution at the equivalence point. This compound is an appropriate indicator for this titration.
Back-Titration of Antacids
Antacids, which are typically weak bases, are often analyzed using a back-titration method. An excess of a strong acid (e.g., HCl) is added to the antacid, and the remaining unreacted acid is then titrated with a strong base (e.g., NaOH). This compound can be used as the indicator in the initial step of reacting the antacid with excess acid to ensure the solution is acidic before the back-titration.
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
Materials:
-
This compound powder: 0.1 g
-
Ethanol (95%) or Methanol: 100 mL
-
Beaker
-
Stirring rod
Protocol:
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of 95% ethanol or methanol in a beaker.
-
Stir the solution until the powder is completely dissolved.
-
Store the indicator solution in a labeled, tightly sealed bottle away from light.
Workflow for Indicator Preparation
Caption: Preparation of 0.1% this compound Indicator Solution.
Protocol: Titration of Sodium Carbonate with Hydrochloric Acid
Materials:
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.05 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
This compound indicator solution
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Burette stand and clamp
Protocol:
-
Rinse the burette with a small amount of the 0.1 M HCl solution and then fill it. Record the initial burette reading.
-
Pipette 25.0 mL of the 0.05 M sodium carbonate solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of this compound indicator to the flask. The solution will turn blue.
-
Titrate the sodium carbonate solution with the HCl from the burette, swirling the flask continuously.
-
The endpoint is reached when the solution color changes from blue to a persistent yellow.
-
Record the final burette reading.
-
Repeat the titration at least two more times for concordant results.
Representative Data:
| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of HCl added (mL) |
| 1 | 0.10 | 25.20 | 25.10 |
| 2 | 0.20 | 25.25 | 25.05 |
| 3 | 0.15 | 25.18 | 25.03 |
| Average | 25.06 |
Workflow for Sodium Carbonate Titration
Caption: Titration of Sodium Carbonate with HCl.
Protocol: Back-Titration of an Antacid Tablet
Materials:
-
Antacid tablet
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
This compound indicator solution
-
Burette, pipette, Erlenmeyer flask
-
Mortar and pestle
-
Heating plate (optional)
Protocol:
-
Accurately weigh an antacid tablet and crush it using a mortar and pestle.
-
Transfer the powdered tablet to a 250 mL Erlenmeyer flask.
-
Accurately add an excess volume of standardized HCl (e.g., 50.00 mL of 0.5 M HCl) to the flask.
-
Gently heat the solution if necessary to ensure the tablet dissolves completely.
-
Cool the solution to room temperature. Add 2-3 drops of this compound indicator. The solution should be yellow, indicating excess acid.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
Titrate the excess HCl in the flask with the NaOH solution until the color changes from yellow to blue.
-
Record the final burette reading.
-
Calculate the amount of HCl that reacted with the antacid.
Representative Data:
| Parameter | Value |
| Mass of Antacid Tablet | 1.250 g |
| Molarity of HCl | 0.500 M |
| Volume of HCl added | 50.00 mL |
| Molarity of NaOH | 0.100 M |
| Initial Burette Reading (NaOH) | 0.50 mL |
| Final Burette Reading (NaOH) | 35.50 mL |
| Volume of NaOH used | 35.00 mL |
Workflow for Antacid Back-Titration
Caption: Back-Titration of an Antacid Tablet.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling chemicals.
-
This compound is a dye and can cause staining.
-
Handle all acids and bases with care in a well-ventilated area or fume hood.
Conclusion
This compound is a reliable and effective colorimetric indicator for various acid-base titrations, particularly those with an acidic equivalence point. Its distinct color change from yellow to blue provides a clear endpoint for accurate quantitative analysis in research, quality control, and drug development applications. Proper selection of the indicator based on the expected equivalence point pH is crucial for obtaining accurate titration results.
References
Troubleshooting & Optimization
Technical Support Center: Electrophoresis Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to an uneven dye front with bromophenol blue during gel electrophoresis.
Frequently Asked Questions (FAQs)
An uneven this compound dye front, often described as "smiling," "frowning," or "wavy," can indicate a variety of underlying issues with your electrophoresis experiment. Below are common problems and their solutions.
Category 1: Gel-Related Issues
Question: Why is my dye front smiling (curved upwards at the ends)?
Answer: A "smiling" effect is typically caused by uneven heat distribution across the gel, where the center of the gel becomes hotter than the edges.[1][2][3] This increased temperature in the middle lanes causes molecules to migrate faster than in the cooler outer lanes. To resolve this:
-
Reduce Voltage: Running the gel at a lower voltage will generate less heat.[1][2] A common recommendation is to run the gel at 10-15 Volts/cm.
-
Improve Cooling: Run the gel in a cold room or place ice packs around the electrophoresis tank to help dissipate heat more evenly.
-
Ensure Proper Buffer Levels: Make sure the gel is fully submerged in 3-5 mm of running buffer, as insufficient buffer can lead to poor heat dissipation and even gel melting.
Question: My dye front is frowning or wavy. What could be the cause?
Answer: A "frowning" or wavy dye front can result from several factors related to the gel matrix itself:
-
Improper Gel Polymerization: Incomplete or uneven polymerization of acrylamide can create a non-uniform matrix, causing samples to migrate at different rates. Ensure that TEMED and APS are fresh and added in the correct concentrations to initiate proper polymerization.
-
Uneven Gel Casting: If the gel is cast on an unlevel surface, it will have an uneven thickness, leading to distorted bands. Always use a leveling bubble to ensure your casting stand is perfectly flat.
-
Contaminated Glass Plates: Dirty or contaminated glass plates can interfere with acrylamide polymerization, leading to an irregular gel surface and wavy bands.
-
Incorrect Gel Concentration: Using a gel percentage that is not appropriate for the size of your molecules can lead to poor separation and band distortion. High molecular weight proteins or DNA fragments require lower percentage gels, while smaller molecules need higher percentage gels for effective separation.
Category 2: Buffer and Apparatus Issues
Question: The dye front is uneven and the migration seems slow. What should I check?
Answer: This issue often points to problems with the running buffer or the electrophoresis apparatus:
-
Incorrect Buffer Composition or pH: Using the wrong buffer (e.g., TAE instead of TBE for a long run) or a buffer with an incorrect pH can significantly affect migration. The pH of the sample itself can also be a factor; if the sample is too acidic, the this compound will turn yellow and migration will be affected.
-
Buffer Depletion: Reusing running buffer multiple times can lead to the depletion of ions, which reduces the buffer's capacity and conductivity, causing slower and uneven migration. It is always recommended to use fresh running buffer for each experiment.
-
Insufficient Buffer Volume: The upper and lower chambers of the electrophoresis tank must be filled to the appropriate levels. A low buffer level in the inner chamber can cause the current to be higher near the electrodes, leading to a "sad smile" effect.
-
Faulty Equipment: Loose connections or a faulty power supply can lead to an inconsistent electric field across the gel, resulting in an uneven dye front.
Category 3: Sample Loading and Preparation
Question: My bands are distorted or smeared in specific lanes. What went wrong during sample loading?
Answer: Distorted bands isolated to certain lanes are often a result of improper sample preparation or loading technique:
-
Overloading the Well: Loading too much protein or DNA can cause smearing and distortion in the overloaded lane and adjacent lanes. For Coomassie staining, a general guideline is to load 0.5–4.0 µg of purified protein or 40–60 µg of a crude sample.
-
High Salt or Detergent Concentration: High concentrations of salt or detergents in the sample can alter conductivity in that lane, leading to distorted, wavy, or smeared bands.
-
Air Bubbles in Wells: Air bubbles trapped in the wells can prevent the sample from loading evenly, causing it to spill and leading to distorted bands. Rinsing the wells with running buffer before loading can help remove any trapped air.
-
Incorrect Loading Buffer Composition: The loading buffer should contain enough glycerol (typically 10-30%) to ensure the sample sinks evenly to the bottom of the well.
Quantitative Data Summary
The following table provides recommended parameters for successful gel electrophoresis.
| Parameter | DNA (Agarose Gel) | Protein (SDS-PAGE) |
| Voltage | 5-10 V/cm | 10-15 V/cm (or 100-150V constant) |
| Running Buffer | TAE or TBE (1X) | Tris-Glycine-SDS (1X) |
| Agarose/Acrylamide % | 0.7-2.0% (depending on fragment size) | 8-15% (depending on protein size) |
| Sample Load (per well) | 20-200 ng | 10-40 µg (crude lysate) / 0.5-4 µg (purified) |
| Glycerol in Loading Dye | 10-30% | 10-30% |
Experimental Protocols
Protocol 1: Casting a Polyacrylamide Gel (SDS-PAGE)
-
Assemble Gel Cassette: Thoroughly clean and dry the glass plates and spacers. Assemble the gel casting apparatus according to the manufacturer's instructions, ensuring there are no leaks.
-
Prepare Resolving Gel Solution: In a beaker, mix deionized water, acrylamide/bis-acrylamide solution, resolving gel buffer (typically 1.5M Tris-HCl, pH 8.8), and 10% SDS.
-
Initiate Polymerization: Add fresh 10% ammonium persulfate (APS) and TEMED to the resolving gel solution. Swirl gently to mix. The amount of APS and TEMED may need to be adjusted to achieve a polymerization time of 30-45 minutes.
-
Pour Resolving Gel: Immediately pour the solution into the gel cassette, leaving enough space for the stacking gel (about 1.5 cm below the bottom of the comb wells).
-
Overlay with Alcohol: Carefully overlay the gel with water-saturated isopropanol or water to ensure a flat, even surface.
-
Polymerize: Allow the gel to polymerize completely at room temperature.
-
Prepare and Pour Stacking Gel: After the resolving gel has polymerized, pour off the alcohol overlay and rinse with deionized water. Prepare the stacking gel solution (typically using 0.5M Tris-HCl, pH 6.8) and initiate polymerization with APS and TEMED.
-
Insert Comb: Pour the stacking gel solution on top of the resolving gel and immediately insert the comb, taking care not to trap any air bubbles.
-
Final Polymerization: Allow the stacking gel to polymerize completely. The gel is now ready for use.
Protocol 2: Preparation of 10X Tris-Glycine-SDS Running Buffer
-
Weigh Components: For 1 liter of 10X buffer, weigh out:
-
Tris base: 30.3 g
-
Glycine: 144 g
-
SDS: 10 g
-
-
Dissolve: Add the components to ~800 mL of deionized water in a large beaker or flask. Stir with a magnetic stir bar until fully dissolved.
-
Adjust Volume: Once dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
Check pH: The pH should be approximately 8.3 without adjustment. Do not titrate with acid or base.
-
Store: Store the 10X stock solution at room temperature. Dilute to 1X with deionized water for use.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of an uneven dye front.
Caption: Troubleshooting workflow for an uneven dye front.
References
bromophenol blue interfering with downstream applications like PCR
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to bromophenol blue interference in downstream applications like PCR.
Frequently Asked Questions (FAQs)
Q1: Can this compound from my DNA loading dye inhibit my PCR reaction?
Yes, this compound, a common tracking dye in DNA loading buffers, can interfere with and inhibit PCR reactions.[1] Several components of loading dyes, including this compound and other substances like EDTA and detergents, can negatively affect the performance of Taq polymerase and other DNA polymerases, leading to reduced or completely failed amplification.[1][2]
Q2: How does this compound inhibit PCR?
The exact mechanism of PCR inhibition by this compound is not extensively detailed in the literature, but it is understood to be one of several substances that can disrupt PCR reactions.[1] PCR inhibitors can act through various mechanisms, including direct interaction with the DNA polymerase, interference with the DNA template, or chelation of essential cofactors like magnesium ions.[2]
Q3: At what concentration does this compound become inhibitory to PCR?
Currently, there is a lack of specific, universally applicable quantitative data in peer-reviewed literature that defines a precise inhibitory concentration of this compound for PCR. The inhibitory effect can be dependent on several factors, including the specific DNA polymerase used, the concentration of other PCR components (like MgCl2), and the nature of the DNA template.
Q4: Are there other components in loading dyes that can inhibit PCR?
Yes, other common components of loading dyes can also inhibit PCR:
-
EDTA: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that can sequester magnesium ions (Mg2+), which are essential cofactors for DNA polymerase. High concentrations of EDTA in the PCR mix can therefore inhibit the enzyme's activity.
-
Glycerol: While often used to increase the density of the loading dye, high concentrations of glycerol in the final PCR mix can also interfere with the reaction.
-
Detergents: Some loading buffers may contain detergents like SDS, which can denature the DNA polymerase, even at low concentrations.
Q5: How can I tell if this compound or my loading dye is inhibiting my PCR?
If you suspect inhibition from your loading dye, you can perform a simple control experiment. Set up your standard PCR reaction and a parallel reaction to which you add a small, measured amount of your loading dye (equivalent to what might be carried over from a gel extraction). If the reaction with the loading dye shows significantly less or no product compared to the control, it is likely that a component of the dye is inhibitory.
Troubleshooting Guides
Problem: No or low PCR product yield after gel extraction.
If you have extracted your DNA template from an agarose gel and are subsequently seeing PCR failure, it's possible that residual loading dye components, including this compound, are inhibiting the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PCR failure after gel extraction.
Recommended Action:
Purify your DNA sample after gel extraction to remove residual loading dye and other inhibitors.
Experimental Protocol: DNA Purification via Ethanol Precipitation
This protocol is a standard method to purify and concentrate DNA, effectively removing contaminants like this compound.
Materials:
-
DNA sample in aqueous solution
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Mix thoroughly by inverting the tube several times.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA. For very small amounts of DNA, incubate overnight.
-
Centrifuge at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the pellet for 5-15 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Alternatives to this compound-Containing Loading Dyes
To avoid potential PCR inhibition, consider using loading dyes with alternative tracking dyes that have been reported to not interfere with downstream enzymatic reactions.
| Tracking Dye Alternative | Reported Properties | Reference |
| Brilliant Blue FCF | Food dye; reported to not interact with DNA during electrophoresis. | |
| Tartrazine | Food dye; reported to not interact with DNA during electrophoresis. | |
| Sunset Yellow FCF | Food dye; reported to not interact with DNA during electrophoresis. | |
| Carmoisine | Food dye; reported to not interact with DNA during electrophoresis. | |
| Cresol Red | Reported to not inhibit Taq polymerase to the same degree as other common dyes. | |
| Orange G | Migrates at a different rate than this compound, useful for smaller DNA fragments. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the presence of PCR inhibitors like this compound and the outcome of the PCR amplification.
Caption: Logical pathway of PCR inhibition by contaminants.
This technical support guide provides a starting point for troubleshooting PCR issues related to this compound. For persistent issues, further optimization of purification methods or testing of alternative loading dyes may be necessary.
References
troubleshooting bromophenol blue color change issues
This technical support center provides troubleshooting guidance for common issues encountered with bromophenol blue, a widely used pH indicator and tracking dye in research and drug development.
Frequently Asked Questions (FAQs)
General
Q1: What is the expected color of this compound at different pH levels?
A1: this compound functions as a pH indicator, changing color over a pH range of 3.0 to 4.6.[1][2][3] In acidic solutions with a pH below 3.0, it appears yellow.[1][4] As the pH increases to 4.6 and above, it transitions to blue or purple. Between a pH of 3.0 and 4.6, the color will be an intermediate green.
Troubleshooting Color Change Issues
Q2: My this compound solution is yellow, but it should be blue. Why?
A2: A yellow color indicates that your solution is acidic (pH < 3.0). This can happen if the loading dye or buffer you have mixed it with is acidic. To resolve this, you can adjust the pH of the solution by adding a small amount of an alkaline buffer, such as Tris, until the desired blue color is restored.
Q3: The this compound in my SDS-PAGE loading buffer turned yellow during the gel run. What does this mean?
A3: If the this compound tracking dye turns yellow as it enters the resolving gel, it indicates that the local pH in that area of the gel is acidic (below 3.0). This can be caused by issues with the buffer system, such as incorrectly prepared or old running buffer. It is recommended to prepare fresh running buffer and ensure the pH of all your buffers (stacking and resolving) is correct.
Q4: Can this compound degrade or fade?
A4: Yes, this compound can degrade under certain conditions. Prolonged exposure to light can reduce its effectiveness. Additionally, various chemical and photocatalytic methods can cause the dye to degrade, leading to a loss of color. It is best to store this compound solutions in a cool, dark place to maintain stability. In some basic conditions, the blue color may also fade over time.
Gel Electrophoresis Issues
Q5: My this compound dye front is "smiling" (curved) on the gel. What causes this and how can I fix it?
A5: A "smiling" effect on your gel, where the dye front curves upwards at the edges, is often due to uneven heat distribution across the gel. The center of the gel running hotter than the ends can cause the middle lanes to migrate faster. To troubleshoot this, you can try running the gel at a lower voltage to reduce heat generation or run the electrophoresis in a cold room. Ensuring that all unused wells are filled with loading buffer can also help to create a more even migration front.
Q6: The this compound dye front is diffuse or smeared. What is the problem?
A6: A smeared or indistinct dye front can be caused by several factors, including running the gel at too high a voltage, which can cause overheating. Other potential causes include issues with the sample preparation or the presence of detergents and lipids in the sample which can interfere with the sharpness of the dye front.
Quantitative Data Summary
| Property | Value | Reference(s) |
| pH Indicator Range | 3.0 - 4.6 | |
| Color in Acidic Solution (pH < 3.0) | Yellow | |
| Color in Basic Solution (pH > 4.6) | Blue / Purple | |
| Peak Absorbance (Basic pH) | 590 nm |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1%)
Materials:
-
This compound powder
-
Methanol or distilled water
-
Weighing balance
-
Spatula
-
100 mL beaker or flask
-
Amber storage bottle
Procedure:
-
Weigh out 0.1 g of this compound powder using a weighing balance.
-
Measure 100 mL of pure methanol or distilled water into a clean, dry beaker.
-
Add the measured this compound powder to the solvent.
-
Mix the solution with a spatula or magnetic stirrer until the powder is completely dissolved and the solution is homogeneous.
-
Transfer the prepared indicator solution to an amber bottle for storage.
-
Store the solution in a cool, dark place to maintain its stability.
Visual Guides
Caption: pH-dependent color transition of this compound.
Caption: Troubleshooting workflow for color change issues.
References
Technical Support Center: Optimizing Bromophenol Blue in Loading Dye
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of bromophenol blue in loading dye for gel electrophoresis.
Troubleshooting Guide
This guide addresses common issues encountered during gel electrophoresis that may be related to the concentration of this compound in the loading dye.
| Issue | Possible Cause | Recommendation |
| Faint or No DNA Bands | Insufficient DNA Loaded: The amount of DNA in the sample may be below the detection limit of the stain. | Ensure a sufficient quantity of DNA is loaded. For ethidium bromide staining, a minimum of 20 ng per band is recommended. For more sensitive stains like SYBR Gold, as little as 1 ng per band can be sufficient. |
| DNA Degradation: The DNA may have been degraded by nucleases. | Use nuclease-free water, tips, and tubes. Ensure proper sample handling to prevent contamination. | |
| Incorrect Staining: The gel may be improperly stained or visualized. | Ensure the staining protocol is followed correctly and that the imaging system is functioning properly. | |
| Masked or Obscured DNA Bands (Especially small fragments) | Excessive this compound Concentration: A high concentration of this compound can co-migrate with and obscure small DNA fragments.[1] | Prepare loading dye with the standard 0.25% (w/v) this compound concentration. If you are working with very small DNA fragments (e.g., <100 bp), consider reducing the this compound concentration or using a different tracking dye like Orange G, which migrates with smaller fragments (~50 bp).[1] |
| Diffuse or Smeared Tracking Dye | Incorrect Gel Concentration: The percentage of agarose or polyacrylamide may not be optimal for the sample. | Ensure the gel concentration is appropriate for the size of the DNA fragments being separated. |
| Old or Improperly Prepared Buffers: The running buffer or the loading dye itself may be old or have an incorrect pH. | Prepare fresh running buffer and loading dye. Ensure the pH of the buffers is correct. | |
| High Salt Concentration in Sample: Excess salt in the DNA sample can affect its migration. | Precipitate the DNA to remove excess salt before loading. | |
| This compound Front Runs Unevenly ("Smiling") | Uneven Gel Solidification: The agarose gel may not have solidified uniformly. | Ensure the gel is cast on a level surface and allowed to solidify completely before use. |
| Overheating of the Gel: Running the gel at too high a voltage can cause the gel to heat unevenly. | Run the gel at a lower voltage for a longer period. Ensure the electrophoresis tank has adequate buffer to dissipate heat. | |
| Color of Loading Dye Changes (e.g., to yellow or green) | Incorrect pH: this compound is a pH indicator and will change color in acidic conditions.[2] The dye is yellow at a pH below 3.0 and blue above pH 4.6.[2] | Ensure the pH of your loading dye and running buffer is appropriate (typically around pH 8.0 for Tris-based buffers). An acidic sample can also cause a localized color change. |
Frequently Asked Questions (FAQs)
What is the optimal concentration of this compound in loading dye?
A 6X loading dye is typically prepared with a final this compound concentration of 0.25% (w/v). This concentration provides a clear visual marker for tracking the progress of the electrophoresis without excessive masking of the DNA bands.
Why is a 6X concentrated loading dye used?
Using a concentrated stock solution like 6X allows for the addition of a small volume of loading dye to the DNA sample, minimizing dilution of the sample. For example, you would add 1 µL of 6X loading dye to 5 µL of your DNA sample.
How does this compound work as a tracking dye?
This compound is a negatively charged molecule at neutral or slightly alkaline pH.[3] When an electric field is applied during gel electrophoresis, it migrates towards the positive electrode, similar to DNA. Its migration rate is dependent on the percentage of the gel matrix.
What size DNA fragment does this compound co-migrate with?
The apparent molecular weight of this compound's migration varies with the type and concentration of the gel. The following table provides an approximation of its migration relative to double-stranded DNA fragments.
| Gel Type | Agarose Concentration (%) | Approximate DNA Size (bp) |
| Agarose | 0.8% | ~500 |
| Agarose | 1.0% | ~300 |
| Agarose | 2.0% | ~150 |
| Polyacrylamide | 5.0% | ~130 (dsDNA) / 35 (ssDNA) |
| Polyacrylamide | 10.0% | ~55 (dsDNA) / 12 (ssDNA) |
| Polyacrylamide | 20.0% | ~28 (dsDNA) / 8 (ssDNA) |
Can this compound interfere with downstream applications?
While generally considered inert for most downstream applications like ligation and sequencing, high concentrations of this compound can interfere with certain techniques. For instance, it can produce a fluorescent signal in some western blotting imaging systems. If you suspect interference, it is advisable to purify the DNA from the gel slice before proceeding.
Why did my blue loading dye turn yellow?
This compound is a pH indicator that is yellow at a pH below 3.0 and blue at a pH above 4.6. A yellow color indicates that your loading dye or sample has become acidic. This can be due to improperly prepared buffers or a highly acidic sample.
Experimental Protocols
Preparation of 6X DNA Loading Dye
This protocol outlines the preparation of a standard 6X DNA loading dye containing this compound.
Materials:
-
This compound powder
-
Glycerol
-
Deionized or distilled water
-
50 mM EDTA (pH 8.0) solution (optional)
-
1 M Tris-HCl (pH 8.0) solution (optional)
Procedure:
-
To prepare 10 mL of 6X loading dye, weigh out 0.025 g of this compound.
-
In a 15 mL conical tube, add:
-
0.025 g this compound
-
3 mL Glycerol
-
(Optional) 1.2 mL of 50 mM EDTA (pH 8.0)
-
(Optional) 0.6 mL of 1 M Tris-HCl (pH 8.0)
-
-
Add deionized or distilled water to a final volume of 10 mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the 6X loading dye at 4°C for short-term storage or at -20°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for common this compound issues.
Caption: Workflow for preparing and using 6X loading dye.
References
why did my bromophenol blue turn yellow in loading buffer
Troubleshooting Guide: Loading Buffer Color Change
Issue: My bromophenol blue loading buffer has turned yellow.
This is a common issue encountered during sample preparation for both DNA/RNA agarose gel electrophoresis and protein polyacrylamide gel electrophoresis (SDS-PAGE). The color change of the this compound tracking dye from blue to yellow is a direct indication of a drop in the pH of your sample-loading buffer mixture to an acidic range. This compound acts as a pH indicator, appearing yellow at a pH below 3.0 and blue/purple at a pH above 4.6.
Frequently Asked Questions (FAQs)
Q1: Why did the this compound in my loading buffer turn yellow after adding my sample?
The most likely reason is that your sample is acidic. This acidity overwhelms the buffering capacity of the loading buffer, causing the pH to drop and the this compound to change color. Common sources of acidity in samples include:
-
Residual reagents from nucleic acid or protein purification: High concentrations of salts or acidic solutions (e.g., from plasmid purification or protein precipitation steps) can lower the pH.
-
Sample composition: The inherent properties of your sample, such as a high concentration of acidic proteins, can contribute to a lower pH.
-
Inadequate buffering in the sample resuspension solution: If your sample is dissolved in water or a low-buffered solution, it may not be able to resist the pH change upon addition of the loading buffer.
Q2: Can the loading buffer itself be the problem?
Yes, although less common, the loading buffer could be the source of the issue.
-
Improperly prepared loading buffer: If the buffer component (commonly Tris-HCl) was added at the wrong concentration or the pH was not adjusted correctly during preparation, its buffering capacity will be compromised.
-
Degradation of the loading buffer: Over time, and with repeated freeze-thaw cycles, the components of the loading buffer can degrade, potentially affecting its pH and buffering capacity.
Q3: Does heating the sample with loading buffer cause the color change?
Heating the sample, a common step in preparing protein samples for SDS-PAGE, can exacerbate the color change if the sample is already slightly acidic. Increased temperature can sometimes lead to a slight decrease in the pH of a solution. However, if the sample and loading buffer are at the correct pH, heating should not cause a color change.
Q4: Will my experiment still work if the loading buffer is yellow?
It is not recommended to proceed with electrophoresis if your sample-loading buffer mixture is yellow.
-
For protein samples (SDS-PAGE): An acidic pH can cause protein precipitation and aggregation, which will prevent them from entering the gel and migrating properly, leading to inaccurate results.
-
For DNA/RNA samples: While the effect might be less severe than for proteins, an acidic environment is not ideal for nucleic acids and can affect their migration and the overall quality of your results.
Troubleshooting Workflow
The following diagram outlines the steps to diagnose and resolve the issue of your loading buffer turning yellow.
Caption: Troubleshooting flowchart for yellow loading buffer.
Data Summary
The color of this compound is dependent on the pH of the solution. Below is a table summarizing the typical pH of common electrophoresis buffers and the expected color of the this compound tracking dye.
| Buffer Type | Common Application | Typical pH | Expected this compound Color |
| Laemmli Loading Buffer (2X) | SDS-PAGE (Protein) | 6.8 | Blue |
| DNA Loading Buffer (6X) | Agarose Gel (DNA/RNA) | ~7.0-8.0 | Blue |
| TAE Running Buffer | Agarose Gel (DNA/RNA) | ~8.3 | Blue |
| TBE Running Buffer | Agarose Gel (DNA/RNA) | ~8.3 | Blue |
| Acidic Conditions | N/A | <3.0 | Yellow |
Experimental Protocols
Protocol 1: pH Measurement of Sample and Loading Buffer
Objective: To determine if the sample or the loading buffer is the source of the acidity.
Materials:
-
pH meter or pH indicator strips
-
Your sample
-
Your loading buffer
-
Microcentrifuge tubes
-
Pipettes and tips
Methodology:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of your loading buffer:
-
Pipette a small aliquot (e.g., 20 µL) of your loading buffer into a clean microcentrifuge tube.
-
If using a pH meter, ensure the probe is clean and can accurately measure small volumes. If using pH strips, dip a fresh strip into the aliquot.
-
Record the pH. A standard 2X Laemmli buffer should have a pH of approximately 6.8. A standard 6X DNA loading buffer should be between 7.0 and 8.0.
-
-
Measure the pH of your sample:
-
Pipette a small aliquot of your sample into a clean microcentrifuge tube.
-
Measure and record the pH using the same method as in step 2.
-
-
Analyze the results:
-
If the loading buffer pH is significantly lower than expected, it was likely prepared incorrectly or has degraded. Prepare a fresh stock.
-
If the sample pH is acidic (below 6.0), this is the likely cause of the color change.
-
Protocol 2: Adjusting the pH of an Acidic Sample
Objective: To neutralize an acidic sample before adding loading buffer.
Materials:
-
Acidic sample
-
Dilute (0.1 M) NaOH or Tris base solution
-
pH meter or pH indicator strips
-
Microcentrifuge tubes
-
Pipettes and tips
Methodology:
-
Place your acidic sample in a microcentrifuge tube.
-
Carefully add a very small volume (e.g., 0.5 µL) of the dilute NaOH or Tris base solution to your sample.
-
Gently mix the solution by flicking the tube or brief vortexing.
-
Measure the pH of the sample using a pH strip or pH meter.
-
Repeat steps 2-4 until the pH of your sample is in the desired range (typically between 6.8 and 8.0). Be careful not to add too much base and make the solution alkaline.
-
Once the pH is adjusted, you can add the loading buffer. The this compound should now remain blue.
Technical Support Center: Post-Electrophoresis Bromophenol Blue Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove bromophenol blue from protein samples after electrophoresis for downstream applications.
Troubleshooting Guides
Issue: Low Protein Recovery After Removal Protocol
| Method | Potential Cause | Recommended Solution |
| Acetone Precipitation | Incomplete precipitation of the protein. | Ensure the acetone is sufficiently cold (-20°C) and that at least four volumes are added to the protein sample. For very dilute protein samples, consider a longer incubation period at -20°C (e.g., overnight).[1][2] |
| Protein pellet loss during supernatant removal. | After centrifugation, the protein pellet may be loose or appear as a smear. Decant the supernatant carefully. Use a fine-tipped pipette to remove the remaining supernatant without disturbing the pellet. | |
| Over-drying the protein pellet. | An over-dried protein pellet can be very difficult to redissolve. Air-dry the pellet only until the acetone smell is gone; do not leave it to dry for an extended period.[2] | |
| Gel Filtration Chromatography | Protein binding to the column matrix. | Use a column matrix with low protein binding properties. Ensure the buffer conditions (e.g., ionic strength, pH) are not promoting non-specific interactions. |
| Incorrect column size for the sample volume. | The sample volume should not exceed the column's loading capacity. A sample volume that is too large can lead to poor separation and protein loss. | |
| Protein degradation. | If proteases may be present, perform all steps at 4°C and consider adding protease inhibitors to your buffers.[3] |
Issue: Incomplete Removal of this compound
| Method | Potential Cause | Recommended Solution |
| Acetone Precipitation | This compound co-precipitating with the protein. | A single precipitation may not be sufficient. Perform a second round of precipitation by redissolving the pellet in a minimal amount of buffer and repeating the acetone precipitation steps. |
| Trapping of the dye within a large protein pellet. | After the first precipitation, redissolve the pellet thoroughly in a suitable buffer before the second precipitation to ensure the dye is not trapped. | |
| Gel Filtration Chromatography | Inadequate separation between the protein and the dye. | Ensure the chosen gel filtration resin has an appropriate pore size to effectively separate the protein from the small this compound molecule. |
| Column overloading. | Do not exceed the recommended sample volume for the column, as this can lead to broader peaks and incomplete separation. | |
| Flow rate is too high. | A slower flow rate can improve resolution and the separation of the protein from the dye. |
Issue: Protein Denaturation or Aggregation
| Method | Potential Cause | Recommended Solution |
| Acetone Precipitation | Denaturation by the organic solvent. | Acetone is a denaturing agent. This method is best suited for downstream applications where protein conformation is not critical, such as mass spectrometry. If native protein is required, consider a non-denaturing method like gel filtration.[4] |
| Difficulty redissolving the protein pellet. | Use a strong resolubilization buffer containing chaotropic agents like urea or detergents like SDS, especially if the downstream application is compatible. Gentle vortexing or sonication can also aid in solubilization. | |
| Gel Filtration Chromatography | Unfavorable buffer conditions. | Ensure the buffer used for chromatography is optimal for your protein's stability (pH, ionic strength). |
| Protein concentration is too high. | High protein concentrations can lead to aggregation. If possible, perform the chromatography with a more dilute sample. |
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my protein sample?
A1: this compound is a small, negatively charged molecule that can interfere with downstream applications. For instance, it can suppress the ionization of peptides in mass spectrometry, leading to poor data quality. It can also interfere with absorbance-based protein quantification assays and may affect the binding of proteins in immunoassays.
Q2: Which method is better for removing this compound: acetone precipitation or gel filtration?
A2: The best method depends on your downstream application and the nature of your protein.
-
Acetone precipitation is a rapid method for concentrating the protein and removing small molecules like this compound. However, it is a denaturing method, which may not be suitable for functional assays. It is often used for samples destined for mass spectrometry.
-
Gel filtration chromatography is a milder, non-denaturing method that separates molecules based on size. It is effective at removing small molecules and can also be used for buffer exchange. This method is preferable when maintaining the protein's native structure and function is important.
Q3: What is the expected protein recovery for these methods?
A3: Protein recovery can be variable and depends on the specific protein and the care taken during the procedure.
-
Acetone precipitation: Studies have shown that with optimized protocols, protein recovery can be quite high, sometimes exceeding 90%. However, losses can occur during the handling of the protein pellet.
-
Gel filtration chromatography: Protein recovery is generally high with this method, often over 90%, as long as the protein does not interact with the column matrix.
Q4: Can I use other protein precipitation methods to remove this compound?
A4: Yes, other methods like trichloroacetic acid (TCA)/acetone precipitation can also be used. However, TCA is a strong acid and can also cause protein denaturation. The choice of precipitation method should be guided by the requirements of your subsequent experiments.
Q5: How can I assess the purity of my protein sample after removing the this compound?
A5: The purity of your protein sample can be assessed by running a small aliquot on an SDS-PAGE gel and staining with a protein stain like Coomassie Brilliant Blue or silver stain. The absence of a visible blue dye front and the presence of a clean protein band will indicate successful removal and protein integrity.
Experimental Protocols
Protocol 1: Acetone Precipitation for this compound Removal
This protocol is suitable for preparing protein samples for mass spectrometry.
Materials:
-
Protein sample in aqueous buffer containing this compound
-
High-purity acetone, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Microcentrifuge capable of reaching at least 13,000 x g
-
Resolubilization buffer (e.g., buffer compatible with downstream analysis, such as one containing urea or SDS)
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four volumes of ice-cold (-20°C) acetone to the protein sample.
-
Vortex briefly to mix thoroughly.
-
Incubate the mixture at -20°C for at least 60 minutes. For dilute protein samples, a longer or overnight incubation may improve recovery.
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant, which contains the this compound. Be cautious not to disturb the protein pellet, which may appear as a white or translucent smear on the side of the tube.
-
(Optional) To wash the pellet, add a small volume of cold acetone, gently vortex, and repeat the centrifugation. This can help remove any remaining dye.
-
Air-dry the pellet in a fume hood for about 10-15 minutes, or until the smell of acetone is no longer present. Do not over-dry the pellet.
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
Protocol 2: Gel Filtration Chromatography for this compound Removal
This protocol is ideal for researchers who need to maintain the native structure and function of their protein.
Materials:
-
Protein sample in aqueous buffer containing this compound
-
Desalting column (spin column or gravity-flow column) with a molecular weight cut-off (MWCO) appropriate for the protein of interest (e.g., 7K MWCO for most proteins)
-
Equilibration/elution buffer (the desired final buffer for the protein sample)
-
Collection tubes
-
Centrifuge (for spin columns)
Procedure:
-
Column Equilibration:
-
For a spin column, remove the storage buffer and equilibrate the column with your desired final buffer according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging to remove it, repeating this process 2-3 times.
-
For a gravity-flow column, allow the storage buffer to drain and then pass several column volumes of the desired final buffer through the column.
-
-
Sample Loading:
-
Carefully apply your protein sample to the center of the packed resin bed. Avoid disturbing the resin.
-
-
Elution:
-
For a spin column, place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The eluted liquid will contain your protein in the new buffer, free of this compound.
-
For a gravity-flow column, allow the sample to enter the resin bed and then add the elution buffer. Collect the fractions as they elute from the column. The protein will elute in the void volume, while the smaller this compound molecules will be retained by the resin and elute later.
-
Data Presentation
Table 1: Comparison of Protein Precipitation Methods
| Method | Typical Protein Recovery | Advantages | Disadvantages | Best For |
| Acetone Precipitation | 80-99% | Simple, rapid, effective for concentrating samples, removes salts and small molecules. | Denaturing to proteins, pellet can be difficult to redissolve. | Mass spectrometry, 2D-PAGE. |
| TCA/Acetone Precipitation | 70-90% | Effective for dilute samples, good for removing interfering substances. | Strongly denaturing, residual TCA can be difficult to remove. | Mass spectrometry, SDS-PAGE. |
Note: Protein recovery is highly dependent on the specific protein and experimental conditions.
Visualizations
Caption: Decision workflow for post-electrophoresis cleanup.
Caption: Acetone precipitation workflow for dye removal.
References
Technical Support Center: Bromophenol Blue Migration in Agarose Gel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on bromophenol blue migration in agarose gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in agarose gel electrophoresis?
A1: this compound is a multi-purpose dye. In molecular biology, it is commonly used as a tracking dye in agarose gel electrophoresis. Because it is a negatively charged molecule at neutral or slightly alkaline pH, it will migrate towards the positive electrode (anode) along with nucleic acids or proteins.[1][2] Its migration front allows for the monitoring of the electrophoresis run, preventing the samples from running off the gel.[3] It is also a pH indicator, changing color from yellow at pH 3.0 to blue/purple at pH 4.6 and above.[1][2]
Q2: How does pH affect the charge of this compound?
A2: this compound is a weak acid. Its molecular structure and charge are dependent on the pH of the surrounding solution.
-
In acidic solutions (pH below 3.0): The molecule is in its protonated, neutral or slightly positive form.
-
In its transition range (pH 3.0 - 4.6): It exists as a mix of protonated and deprotonated forms.
-
In neutral to alkaline solutions (pH above 4.6): The molecule loses protons (deprotonates) and becomes negatively charged.
This change in charge is the primary reason for the pH-dependent migration in an electric field.
Q3: How does the pH of the agarose gel and running buffer affect the migration of this compound?
A3: The pH of the gel and running buffer directly influences the net charge of the this compound molecule, which in turn dictates its migration.
-
Alkaline to Neutral pH (e.g., pH 7.5-8.3, typical for DNA electrophoresis): this compound is negatively charged and will migrate from the negative electrode (cathode) towards the positive electrode (anode).
-
Acidic pH (e.g., pH 4.0): this compound is largely in its neutral form. As a result, it will exhibit little to no migration in the electric field.
-
Very Acidic pH (below 3.0): It may become protonated and carry a slight positive charge, potentially causing it to migrate towards the negative electrode (cathode), though this is not a standard condition for agarose electrophoresis.
Q4: What color is this compound at different pH values during electrophoresis?
A4: The color of the this compound dye in the gel can be a good indicator of the buffer's pH.
-
Yellow: Indicates an acidic pH (below 3.0).
-
Green: Indicates a pH within the transition range (approximately 3.0-4.6).
-
Blue/Purple: Indicates a neutral to alkaline pH (above 4.6).
Troubleshooting Guide
This guide addresses common issues encountered when the pH affects this compound migration.
| Problem | Possible Cause | Solution |
| This compound does not migrate out of the well or migrates very slowly. | The pH of the running buffer and/or gel is too low (acidic). At a low pH, this compound is neutral and will not move in an electric field. | Prepare fresh running buffer, ensuring the correct pH (typically 7.5-8.3 for standard DNA electrophoresis). Use a calibrated pH meter to verify the buffer's pH before use. |
| This compound migrates towards the negative electrode (cathode). | The pH of the running buffer and/or gel is extremely acidic (likely below 3.0), causing the dye to become protonated and carry a net positive charge. | This is a rare occurrence in standard electrophoresis. Immediately stop the run and prepare fresh buffer with the correct, higher pH. |
| The dye front is yellow or green instead of blue. | This indicates that the running buffer has become acidic during the run. This can happen due to buffer depletion or using a very low buffering capacity system. | Use a buffer with adequate buffering capacity (e.g., TBE or TAE). For long runs, consider buffer recirculation or pausing the run to mix the buffer in the reservoirs. |
| The migration rate of this compound is inconsistent between different runs. | The pH of the buffer varies between preparations. Even small variations in pH can affect the charge and migration rate. | Always use a calibrated pH meter for buffer preparation. Ensure thorough mixing of buffer components. |
| Smearing or distorted dye front. | This can be caused by a pH gradient forming in the gel during the run, or by issues with the gel itself such as uneven thickness or bubbles. | Ensure the gel is uniformly cast on a level surface. Use fresh, correctly prepared running buffer and ensure it completely covers the gel. |
Quantitative Data Summary
The migration of this compound is significantly influenced by the pH of the electrophoresis buffer. Below is a table summarizing the expected observations based on established chemical principles.
| pH of Buffer and Gel | Predominant Form of this compound | Net Charge | Expected Migration Direction | Relative Migration Rate | Observed Color |
| 4.0 | Protonated (Sultone) | Neutral | Minimal to no migration | Very Slow / Immobile | Yellow/Green |
| 7.5 | Deprotonated (Anionic) | Negative | Towards Positive Electrode (Anode) | Moderate to Fast | Blue |
| > 8.3 | Deprotonated (Anionic) | Negative | Towards Positive Electrode (Anode) | Fast | Blue/Purple |
Experimental Protocols
Protocol: Demonstrating the Effect of pH on this compound Migration in Agarose Gel
This protocol is designed to visually demonstrate how the pH of the running buffer affects the migration and color of this compound in an agarose gel.
Materials:
-
Agarose
-
This compound powder
-
Loading buffer (6X, without dye)
-
Three different running buffers:
-
Acidic Buffer (e.g., 0.1 M Citrate buffer, pH 4.0)
-
Neutral Buffer (e.g., 1X TAE buffer, pH ~7.5-8.0)
-
Alkaline Buffer (e.g., 1X TBE buffer, pH ~8.3)
-
-
Horizontal gel electrophoresis apparatus (gel box, casting tray, comb)
-
Power supply
-
Microwave or heating plate
-
pH meter
Methodology:
-
Prepare a 1% Agarose Gel:
-
Dissolve 1 g of agarose in 100 mL of a neutral buffer (e.g., 1X TAE).
-
Heat the mixture until the agarose is completely dissolved.
-
Allow the solution to cool to about 60°C.
-
Pour the agarose into a gel casting tray with a comb and let it solidify. This gel will be used with all three buffer conditions to ensure consistency.
-
-
Prepare this compound Samples:
-
Prepare a 0.1% stock solution of this compound in deionized water.
-
For each pH condition, mix 1 µL of the this compound stock solution with 5 µL of 6X loading buffer (dye-free).
-
-
Set up Electrophoresis Chambers:
-
Set up three separate electrophoresis chambers.
-
Fill one chamber with the acidic buffer (pH 4.0), one with the neutral buffer (pH ~7.5), and one with the alkaline buffer (pH ~8.3).
-
-
Load and Run the Gels:
-
Place a solidified 1% agarose gel into each of the three chambers, ensuring the gel is submerged in the respective buffer.
-
Carefully load the prepared this compound samples into the wells of each gel.
-
Connect the electrophoresis chambers to a power supply, ensuring the wells are at the negative electrode (cathode) end.
-
Apply a constant voltage (e.g., 100 V) and run the gels for a set amount of time (e.g., 30 minutes).
-
-
Observe and Document Results:
-
After 30 minutes, turn off the power supply.
-
Carefully remove the gels from the chambers.
-
Observe and photograph the gels. Note the color of the dye in each gel and the distance it has migrated from the well.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Bromophenol Blue and Xylene Cyanol for DNA Migration in Gel Electrophoresis
In the realm of molecular biology, tracking the migration of DNA during agarose gel electrophoresis is crucial for successful separation and analysis. This is achieved by adding tracking dyes to the DNA samples before loading them onto the gel. Among the most ubiquitously used tracking dyes are bromophenol blue and xylene cyanol. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate dye for their specific needs.
Overview of Tracking Dyes
DNA loading dyes, also known as loading buffers, are essential for several reasons.[1][2][3] They increase the density of the DNA sample, ensuring it sinks into the wells of the agarose gel, and they contain one or more tracking dyes that allow for the visual monitoring of the electrophoresis progress.[1][2] this compound and xylene cyanol are two such dyes that, due to their negative charge, migrate towards the anode, similar to DNA. However, they do not bind to the DNA and migrate independently through the gel matrix. The choice between them, or the use of a combination, depends on the size of the DNA fragments being analyzed and the desired resolution.
Comparative Performance Data
The migration rate of this compound and xylene cyanol is not absolute; it is influenced by the percentage of agarose in the gel and the composition of the electrophoresis buffer (e.g., Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE)). Generally, this compound migrates faster than xylene cyanol. The following tables summarize the approximate co-migration of each dye with double-stranded DNA fragments of various sizes in different agarose gel concentrations and buffer systems.
Table 1: Migration of this compound and Xylene Cyanol in TBE Buffer (0.5x)
| Agarose Gel (%) | This compound (approx. co-migrating DNA size, bp) | Xylene Cyanol FF (approx. co-migrating DNA size, bp) |
| 0.5 | ~750 | ~13000 |
| 0.6 | ~540 | ~8820 |
| 0.7 | ~410 | ~6400 |
| 0.8 | ~320 | ~4830 |
| 0.9 | ~260 | ~3770 |
| 1.0 | ~220 | ~3030 |
| 1.2 | ~160 | ~2070 |
| 1.5 | ~110 | ~1300 |
| 2.0 | ~65 | ~710 |
| 3.0 | ~30 | ~300 |
| 4.0 | ~18 | ~170 |
| 5.0 | ~12 | ~105 |
| Data sourced from multiple references. |
Table 2: Migration of this compound and Xylene Cyanol in TAE Buffer (1x)
| Agarose Gel (%) | This compound (approx. co-migrating DNA size, bp) | Xylene Cyanol FF (approx. co-migrating DNA size, bp) |
| 0.5 | ~1150 | ~16700 |
| 0.6 | ~850 | ~11600 |
| 0.7 | ~660 | ~8500 |
| 0.8 | ~530 | ~6500 |
| 0.9 | ~440 | ~5140 |
| 1.0 | ~370 | ~4160 |
| 1.2 | ~275 | ~2890 |
| 1.5 | ~190 | ~1840 |
| 2.0 | ~120 | ~1040 |
| 3.0 | ~60 | ~460 |
| 4.0 | ~40 | ~260 |
| 5.0 | ~27 | ~165 |
| Data sourced from multiple references. |
Experimental Protocols
To empirically compare the migration of this compound and xylene cyanol, the following experimental protocol can be followed.
Objective: To determine the relative migration rates of this compound and xylene cyanol in a specific percentage agarose gel.
Materials:
-
Agarose
-
Electrophoresis buffer (1x TAE or 0.5x TBE)
-
DNA ladder with a known range of fragment sizes
-
6x DNA loading dye containing this compound (e.g., 0.25% this compound, 30% glycerol)
-
6x DNA loading dye containing xylene cyanol (e.g., 0.25% xylene cyanol, 30% glycerol)
-
Gel electrophoresis tank and power supply
-
Gel casting tray and combs
-
Microwave or heating plate
-
UV transilluminator and imaging system
-
Micropipettes and tips
Methodology:
-
Gel Preparation:
-
Prepare the desired percentage agarose gel by dissolving the appropriate amount of agarose in 1x TAE or 0.5x TBE buffer. For example, for a 1% agarose gel, dissolve 1g of agarose in 100mL of buffer.
-
Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the agarose solution into a gel casting tray with a comb in place and allow it to solidify at room temperature.
-
-
Sample Preparation:
-
Prepare at least three sets of samples for each dye.
-
For each sample, mix a DNA ladder with the respective 6x loading dye in a 5:1 ratio (e.g., 5µL of DNA ladder and 1µL of 6x loading dye). One set will contain this compound and the other xylene cyanol.
-
-
Gel Electrophoresis:
-
Once the gel has solidified, carefully remove the comb and place the gel in the electrophoresis tank.
-
Fill the tank with the same electrophoresis buffer used to prepare the gel until the gel is submerged.
-
Carefully load the prepared DNA samples into the wells of the gel.
-
Connect the electrophoresis tank to the power supply, ensuring the wells are at the cathode (negative electrode) and the current will run towards the anode (positive electrode).
-
Run the gel at a constant voltage (e.g., 5-10 V/cm) until the dye front has migrated a sufficient distance down the gel. The this compound will migrate faster than the xylene cyanol.
-
-
Visualization and Analysis:
-
After electrophoresis is complete, turn off the power supply and carefully remove the gel from the tank.
-
If the gel does not contain a DNA stain, it will need to be stained with a fluorescent dye like ethidium bromide or a safer alternative.
-
Visualize the DNA fragments and the dye fronts using a UV transilluminator.
-
Capture an image of the gel.
-
Analyze the image to determine the migration distance of each dye front relative to the DNA fragments of known sizes in the ladder.
-
Logical Workflow for Dye Comparison
The following diagram illustrates the logical workflow for comparing the performance of this compound and xylene cyanol in DNA gel electrophoresis.
Caption: Workflow for comparing this compound and xylene cyanol migration.
Conclusion
Both this compound and xylene cyanol are effective tracking dyes for DNA agarose gel electrophoresis. The primary difference lies in their migration rates, with this compound moving faster and corresponding to smaller DNA fragments, while xylene cyanol migrates slower, tracking with larger DNA fragments. The choice of dye should be guided by the size of the DNA fragments of interest. For smaller fragments, this compound is advantageous as it runs ahead of the smaller bands, preventing them from running off the gel. For larger fragments, xylene cyanol is a better indicator of migration progress. Many commercially available DNA loading buffers contain both dyes to provide a broad range of tracking for various fragment sizes. By understanding the migration characteristics of each dye, researchers can optimize their gel electrophoresis experiments for improved resolution and accurate analysis.
References
A Head-to-Head Comparison: Bromophenol Blue vs. Orange G as Tracking Dyes in Gel Electrophoresis
In the realm of molecular biology, tracking dyes are indispensable for monitoring the progress of nucleic acid and protein separation during gel electrophoresis. Among the most common choices for researchers are bromophenol blue and orange G. This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists in selecting the optimal tracking dye for their specific applications.
Physicochemical Properties: A Tale of Two Dyes
At a fundamental level, the differences in the chemical structures of this compound and orange G dictate their distinct behaviors in an electrophoretic field.
| Property | This compound | Orange G |
| Molecular Formula | C₁₉H₁₀Br₄O₅S | C₁₆H₁₀N₂Na₂O₇S₂ |
| Molecular Weight | 669.96 g/mol | 452.37 g/mol |
| Appearance | Dark purple or brown solid | Orange crystals or powder |
| Charge in Neutral Buffer | Negative | Negative |
Performance in Gel Electrophoresis: A Quantitative Look
The primary function of a tracking dye is to provide a visual indication of the migration front of the molecules being separated. The apparent molecular weight, or the size of the DNA fragment with which the dye co-migrates, is a critical parameter. This is influenced by the agarose concentration of the gel and the buffer system used.
Migration in Agarose Gels (TAE or TBE Buffer)
| Agarose Gel Concentration | Apparent Migration of this compound (bp) | Apparent Migration of Orange G (bp) |
| 0.7-1.7% | ~300 - 500[1][2] | ~50[2][3] |
| 2.0% | ~150 | ~30 |
| 2.5-3.0% | ~100 | ~30 |
As the data indicates, orange G consistently migrates faster and corresponds to a much smaller DNA fragment size than this compound.[4] This makes orange G particularly suitable for the analysis of small DNA fragments, such as those generated from restriction digests or small PCR products, where this compound might obscure the bands of interest. Conversely, this compound is a reliable choice for routine PCR product analysis and larger DNA fragments.
Experimental Protocols
Accurate and reproducible results in gel electrophoresis depend on meticulous preparation of both the loading dye and the agarose gel.
Preparation of 6X Loading Dye
This compound (0.25%) with Glycerol (30%)
-
Weigh 0.0125 g of this compound powder.
-
In a 15 mL conical tube, add 1.5 mL of glycerol.
-
Add the this compound to the glycerol and mix thoroughly.
-
Bring the final volume to 5 mL with nuclease-free water.
-
Vortex until the this compound is completely dissolved.
-
Store at 4°C for short-term use or at -20°C for long-term storage.
Orange G (0.15%) with Glycerol (60%)
-
Weigh 0.015 g of Orange G powder.
-
In a 15 mL conical tube, add 6 mL of glycerol.
-
Add the Orange G to the glycerol and mix.
-
Add 10 mM Tris-HCl (pH 7.6) and 60 mM EDTA.
-
Bring the final volume to 10 mL with nuclease-free water.
-
Vortex until the Orange G is completely dissolved.
-
Store at room temperature or 4°C.
Agarose Gel Electrophoresis (1% Agarose Gel)
-
Prepare a 1% Agarose Solution: For a 50 mL gel, weigh 0.5 g of agarose powder and add it to a 250 mL Erlenmeyer flask. Add 50 mL of 1X TAE or TBE running buffer.
-
Dissolve the Agarose: Heat the mixture in a microwave oven for 1-2 minutes, swirling occasionally, until the agarose is completely dissolved.
-
Cool the Solution: Let the agarose solution cool to about 50-60°C.
-
Cast the Gel: Pour the molten agarose into a gel casting tray with a comb in place.
-
Solidification: Allow the gel to solidify at room temperature for 20-30 minutes.
-
Set up the Electrophoresis Chamber: Place the solidified gel in the electrophoresis chamber and cover it with 1X running buffer.
-
Load Samples: Mix your DNA samples with the 6X loading dye (to a final concentration of 1X). Carefully load the mixture into the wells of the gel.
-
Run the Gel: Connect the electrophoresis chamber to a power supply and run the gel at a constant voltage (e.g., 100-120V) until the tracking dye has migrated the desired distance.
-
Visualize DNA: Stain the gel with a DNA stain (e.g., ethidium bromide or a safer alternative) and visualize the DNA bands under UV or blue light.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Conclusion: Making an Informed Choice
Both this compound and orange G are effective tracking dyes, but their optimal applications differ.
-
Orange G is the superior choice for high-resolution analysis of small DNA fragments (less than 500 bp), as its rapid migration prevents it from masking the bands of interest.
-
This compound is a reliable, all-purpose tracking dye suitable for a wide range of applications, particularly for larger DNA fragments (above 300-500 bp).
Ultimately, the choice between this compound and orange G depends on the specific requirements of the experiment. By understanding their individual properties and migration characteristics, researchers can make an informed decision to achieve the best possible separation and visualization of their nucleic acid or protein samples.
References
A Researcher's Guide to Validating Protein Transfer: A Comparative Analysis of Staining Methods
For immediate release
[City, State] – [Date] – In the fields of molecular biology, proteomics, and drug development, the accurate validation of protein transfer to a membrane is a critical step in Western blotting. This guide provides a comprehensive comparison of commonly used staining methods, offering researchers and scientists the data and protocols necessary to make informed decisions for their experimental workflows.
A common point of confusion in protein analysis is the role of bromophenol blue. It is crucial to understand that this compound is a tracking dye used in the sample loading buffer for gel electrophoresis. Its purpose is to allow researchers to visually monitor the progress of the electrophoresis front. It does not stain proteins and is therefore not a suitable method for validating protein transfer onto a membrane.[1][2][3] This guide will focus on two of the most prevalent and effective methods for total protein staining on Western blot membranes: Ponceau S and Coomassie Brilliant Blue.
Comparative Analysis of Ponceau S and Coomassie Brilliant Blue
The choice between Ponceau S and Coomassie Brilliant Blue for validating protein transfer depends on several factors, including the required sensitivity, the need for downstream applications like immunodetection, and considerations of time and cost.
| Feature | Ponceau S | Coomassie Brilliant Blue (on membrane) |
| Principle | A rapid, reversible, negatively charged red stain that binds to positively charged amino groups and non-polar regions of proteins.[4][5] | An anionic blue dye that binds non-covalently to proteins, primarily through interactions with basic and aromatic amino acid residues. |
| Sensitivity (Limit of Detection) | Lower sensitivity, detecting protein levels at approximately 200-250 ng per band. | Higher sensitivity, capable of detecting protein levels as low as 50 ng per band. |
| Reversibility | Easily and fully reversible with water or buffer washes (e.g., TBS-T), leaving proteins available for subsequent immunodetection without interference. | Can be reversible from PVDF membranes with extensive washing, but the process is harsher and may not be fully complete, potentially interfering with downstream applications. Not recommended for nitrocellulose due to the use of high concentrations of organic solvents that can dissolve the membrane. |
| Compatibility with Immunodetection | Highly compatible. The stain is removed during the blocking and washing steps of the Western blot protocol and does not interfere with antibody binding. | Generally not recommended for membranes that will be used for subsequent immunodetection due to the harsh destaining conditions and potential for incomplete stain removal, which can interfere with antibody-antigen interactions. |
| Time Requirement | Very rapid, with staining and destaining typically completed in under 20 minutes. | More time-consuming, with protocols ranging from a couple of hours to a full day depending on the specific formulation and destaining requirements. |
| Membrane Compatibility | Compatible with both nitrocellulose and PVDF membranes. | Primarily compatible with PVDF membranes; not recommended for nitrocellulose. |
| Cost | Inexpensive. | Cost-effective. |
Experimental Protocols
Ponceau S Staining Protocol
This protocol is designed for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes following electrophoretic transfer.
Materials:
-
Ponceau S Staining Solution (e.g., 0.1% Ponceau S in 5% acetic acid)
-
Deionized water (ddH₂O)
-
1X Tris-buffered saline with Tween 20 (TBS-T)
-
Shaker
Procedure:
-
Following protein transfer, briefly rinse the membrane in ddH₂O to remove any residual transfer buffer components.
-
Incubate the membrane in Ponceau S Staining Solution for 5-10 minutes at room temperature with gentle agitation.
-
Wash the membrane with ddH₂O for 1-5 minutes, or until distinct reddish-pink protein bands are visible against a lighter background.
-
Image the membrane for documentation of transfer efficiency.
-
To destain, wash the membrane in several changes of 1X TBS-T for 5 minutes each until the protein bands are no longer visible. The membrane is now ready for the blocking step of the Western blot procedure.
Coomassie Brilliant Blue Staining Protocol for PVDF Membranes
This protocol is suitable for staining proteins on PVDF membranes and offers higher sensitivity than Ponceau S.
Materials:
-
Coomassie Brilliant Blue R-250 Staining Solution (e.g., 0.1% Coomassie Blue R-250, 45% Methanol, 10% Acetic Acid)
-
Destaining Solution (e.g., 50% Methanol, 7% Acetic Acid)
-
Methanol
-
Deionized water (ddH₂O)
-
Shaker
Procedure:
-
If the PVDF membrane has dried, re-wet it with methanol for a few seconds.
-
Wash the membrane twice with ddH₂O for 2 minutes each time with agitation.
-
Incubate the membrane in Coomassie Staining Solution for approximately 2-5 minutes at room temperature with gentle agitation until the blot turns blue.
-
Pour off the staining solution (it can often be reused).
-
Wash the membrane with Destaining Solution for 5-10 minutes with agitation. Change the destaining solution as needed until the protein bands are clearly visible against a reduced background.
-
Wash the membrane with ddH₂O three times for 5 minutes each to remove residual destaining solution.
-
Air dry the membrane for documentation.
Visualizing the Workflow
To better illustrate the decision-making process and experimental steps, the following diagrams are provided.
Caption: General workflow for Western blotting including the protein transfer validation step.
Caption: Decision tree for selecting a protein transfer validation staining method.
References
Beyond Bromophenol Blue: A Comparative Guide to Tracking Dyes for Native PAGE
In native polyacrylamide gel electrophoresis (PAGE), the tracking dye is a critical component, providing a visual front to monitor the progress of electrophoresis. For decades, bromophenol blue has been the go-to tracking dye. However, its use is not without potential drawbacks, including protein binding and interference with downstream applications. This guide provides a comprehensive comparison of alternatives to this compound for native PAGE, offering researchers and drug development professionals the data needed to select the optimal dye for their specific applications.
Performance Comparison of Tracking Dyes in Native PAGE
The choice of a tracking dye in native PAGE can influence the accuracy of protein migration analysis and the viability of downstream applications. The ideal tracking dye should migrate ahead of the proteins of interest without interacting with them, and it should not interfere with post-electrophoresis analyses such as enzyme activity assays or mass spectrometry. This section compares the performance of several alternatives to this compound.
| Tracking Dye | Relative Migration Front (vs. This compound) | Potential for Protein Interaction | Suitability for Downstream Applications | Key Considerations |
| This compound | 1.0 (Reference) | Can bind to some proteins, potentially altering their mobility. | May interfere with some enzyme activity assays and mass spectrometry due to protein binding. | The traditional standard, but potential for protein interaction should be considered. |
| Orange G | > 1.0 (Faster)[1] | Generally considered to have minimal protein interaction. | Generally compatible with enzyme activity assays and mass spectrometry. | Its faster migration is beneficial for separating small proteins or when shorter run times are desired. |
| Coomassie Blue G-250 | Variable (Binds to proteins) | Binds to proteins to impart a negative charge, essential for Blue Native PAGE (BN-PAGE).[2] | Not suitable as a simple tracking dye in clear native PAGE due to protein binding. Quenches fluorescence.[2] | Primarily used in BN-PAGE to facilitate the separation of protein complexes. |
| Xylene Cyanol FF | < 1.0 (Slower) | Minimal protein interaction reported. | Generally compatible with enzyme activity assays and mass spectrometry. | Its slower migration is useful for the separation of high molecular weight proteins, preventing them from running off the gel. |
| Pyronin Y | Variable | Can intercalate with RNA.[3] | May interfere with applications involving nucleic acids. | Useful in systems where both proteins and RNA are being analyzed. |
| Natural Dyes (e.g., Annatto, Betacyanin) | Variable | Generally reported to have low protein interaction.[4] | Compatibility with various downstream applications is not yet extensively documented. | Eco-friendly and potentially non-toxic alternatives, but require further validation for specific applications. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these alternative tracking dyes. Below are protocols for preparing and using Orange G and for the specialized application of Coomassie Blue G-250 in Blue Native PAGE.
Protocol for Using Orange G as a Tracking Dye in Native PAGE
This protocol outlines the preparation of a 6X loading buffer using Orange G for native PAGE.
Materials:
-
Orange G powder
-
Glycerol
-
Tris-HCl (1M, pH 6.8)
-
Deionized water
6X Orange G Loading Buffer Preparation (10 mL):
-
To 5 mL of glycerol, add 1.25 mL of 1M Tris-HCl, pH 6.8.
-
Add 0.03 g of Orange G powder.
-
Bring the final volume to 10 mL with deionized water.
-
Mix thoroughly until the Orange G is completely dissolved.
-
Store at 4°C.
Usage:
-
Add 1 part of 6X Orange G loading buffer to 5 parts of your protein sample.
-
Mix gently and load onto the native polyacrylamide gel.
-
The Orange G dye front will migrate faster than this compound, so adjust the electrophoresis run time accordingly.
Protocol for Blue Native PAGE (BN-PAGE) using Coomassie Blue G-250
In BN-PAGE, Coomassie Blue G-250 is not merely a tracking dye but an integral part of the electrophoresis system, providing the necessary negative charge for protein separation.
Materials:
-
Coomassie Brilliant Blue G-250
-
6-aminocaproic acid
-
Bis-Tris
-
Tricine
-
Cathode and Anode buffer components
Cathode Buffer (with Coomassie Blue G-250):
-
50 mM Tricine
-
15 mM Bis-Tris, pH 7.0
-
0.02% Coomassie Blue G-250
Anode Buffer:
-
50 mM Bis-Tris, pH 7.0
Procedure:
-
Prepare the native polyacrylamide gel according to standard protocols.
-
Prepare the protein sample in a buffer compatible with native electrophoresis, avoiding anionic detergents like SDS.
-
Add Coomassie Blue G-250 to the cathode buffer as specified.
-
Assemble the electrophoresis apparatus with the prepared buffers.
-
Load the protein samples into the wells.
-
Run the electrophoresis at a constant voltage in a cold room or at 4°C to maintain the native state of the proteins. The blue dye front will indicate the progress of the separation.
Visualizing Experimental Workflows and Concepts
To better illustrate the processes and considerations discussed, the following diagrams have been generated using Graphviz.
References
Coomassie Brilliant Blue vs. Bromophenol Blue: A Comprehensive Comparison for Researchers
In the realm of molecular biology and protein analysis, Coomassie Brilliant Blue and Bromophenol Blue are ubiquitous reagents, particularly in the context of polyacrylamide gel electrophoresis (PAGE). While both are intensely colored dyes, their roles are fundamentally distinct. This guide provides a detailed comparison of their functions, properties, and applications, supported by experimental data and protocols, to aid researchers in their appropriate use.
At a Glance: Key Differences
While both are dyes used in gel electrophoresis, their primary functions are disparate. Coomassie Brilliant Blue is a protein stain, used to visualize proteins after they have been separated by size. In contrast, this compound is a tracking dye, employed to monitor the progress of the electrophoresis in real-time. Therefore, in most standard applications, Coomassie Brilliant Blue is not a substitute for this compound.
Comparative Analysis of Physicochemical and Functional Properties
A detailed comparison of the key properties of Coomassie Brilliant Blue G-250 and this compound is presented below.
| Property | Coomassie Brilliant Blue G-250 | This compound |
| Primary Function | Protein Staining | Tracking Dye, pH Indicator |
| Chemical Formula | C47H48N3NaO7S2 | C19H10Br4O5S |
| Molecular Weight | 854.04 g/mol | 669.96 g/mol [1] |
| Binding Target | Primarily basic and aromatic amino acid residues in proteins[2][3][4] | Does not significantly bind to proteins or DNA[5] |
| Application Stage | Post-electrophoresis | Pre-electrophoresis (added to sample loading buffer) |
| pH Indicator Range | Red (<0), Green (~1), Blue (>2) | Yellow (pH 3.0) to Blue-Violet (pH 4.6) |
| Absorbance Max (λmax) | ~595 nm when bound to protein | ~590 nm at neutral pH |
Performance in Gel Electrophoresis: A Functional Showdown
The distinct roles of these two dyes are most evident during an SDS-PAGE experiment.
The Role of this compound as a Tracking Dye
This compound is an essential component of the sample loading buffer in SDS-PAGE. Due to its small size and net negative charge at the running buffer's pH, it migrates through the gel matrix ahead of most proteins. This creates a visible "dye front" that allows the researcher to monitor the progress of the electrophoresis and stop the run before the proteins of interest migrate off the end of the gel.
The migration of this compound is dependent on the acrylamide concentration of the gel, as it moves faster in lower percentage gels. The following table summarizes the approximate migration of this compound relative to double-stranded DNA fragments in non-denaturing polyacrylamide gels, which provides a general indication of its mobility.
| Gel Percentage (%) | Apparent Migration of this compound (in base pairs of dsDNA) |
| 3.5 | 100 |
| 5.0 | 65 |
| 8.0 | 45 |
| 12.0 | 20 |
| 15.0 | 15 |
| 20.0 | 12 |
Data adapted from established molecular biology laboratory manuals.
The Role of Coomassie Brilliant Blue as a Protein Stain
After the electrophoresis is complete, the separated proteins within the gel are invisible. Coomassie Brilliant Blue is then used to stain these proteins, rendering them visible as distinct blue bands. The dye binds non-covalently to proteins, primarily through interactions with basic amino acids like arginine, lysine, and histidine, as well as aromatic residues. This staining allows for the documentation and analysis of the protein separation, including the determination of molecular weights and the assessment of protein purity.
A Niche Application: Coomassie Brilliant Blue as a Substitute in 2D Electrophoresis
Interestingly, a specific application exists where Coomassie Brilliant Blue can be used as a substitute for this compound. In two-dimensional (2D) electrophoresis, it has been demonstrated that substituting Coomassie Brilliant Blue for this compound in the electrophoresis buffers can enhance the focusing of certain proteins, particularly basic proteins. This is attributed to an increase in the solubility of proteins in the IPG strips and improved transfer from the first to the second dimension.
Experimental Protocols
Standard SDS-PAGE Workflow
The following diagram illustrates the standard workflow for a typical SDS-PAGE experiment, highlighting the distinct stages where this compound and Coomassie Brilliant Blue are utilized.
Detailed Protocol 1: SDS-PAGE with this compound Tracking Dye
This protocol outlines the preparation and use of a standard sample loading buffer containing this compound for SDS-PAGE.
Materials:
-
Protein sample
-
2X Laemmli Sample Buffer:
-
62.5 mM Tris-HCl, pH 6.8
-
25% (v/v) glycerol
-
2% (w/v) SDS
-
0.01% (w/v) this compound
-
5% (v/v) β-mercaptoethanol (added fresh)
-
-
Polyacrylamide gel
-
Electrophoresis running buffer (e.g., 1X Tris-Glycine-SDS)
-
Electrophoresis apparatus and power supply
Procedure:
-
Mix your protein sample with an equal volume of 2X Laemmli Sample Buffer.
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples into the wells of the polyacrylamide gel.
-
Assemble the electrophoresis apparatus and fill with running buffer.
-
Apply a constant voltage (e.g., 100-150V) and run the gel until the this compound dye front reaches the bottom of the gel.
-
Once the run is complete, turn off the power supply and disassemble the apparatus. The gel is now ready for staining.
Detailed Protocol 2: Coomassie Brilliant Blue Staining of Polyacrylamide Gels
This protocol describes the staining of proteins in a polyacrylamide gel using Coomassie Brilliant Blue R-250.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Fixing Solution: 50% methanol, 10% acetic acid, 40% water
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid
-
Destaining Solution: 40% methanol, 10% acetic acid, 50% water
-
Shaking platform
Procedure:
-
After electrophoresis, carefully remove the gel from the plates and place it in a clean container.
-
Add enough Fixing Solution to completely submerge the gel and incubate for 30 minutes with gentle agitation. This step fixes the proteins in the gel and removes SDS.
-
Discard the Fixing Solution and add the Staining Solution. Incubate for 1-2 hours with gentle agitation.
-
Pour off the Staining Solution (it can often be reused).
-
Add Destaining Solution and incubate with gentle agitation. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
The gel can be stored in water or 7% acetic acid and imaged.
Signaling Pathway and Logical Relationship Diagrams
The logical relationship between the components and processes in SDS-PAGE can be visualized as follows:
Conclusion
References
Bromophenol Blue Migration vs. DNA Ladder Size: A Comparative Guide for Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology, agarose gel electrophoresis is an indispensable technique for the separation and analysis of nucleic acids. A key component of this process is the use of a loading dye, which allows for the visualization of the sample loading process and for tracking the progress of electrophoresis. Bromophenol blue is a commonly used tracking dye, and understanding its migration behavior relative to DNA fragments of known sizes is crucial for accurate experimental execution and interpretation. This guide provides a comprehensive comparison of the migration rate of this compound versus standard DNA ladder sizes, supported by experimental data and detailed protocols.
Data Presentation: Comparative Migration of this compound
The migration of this compound in an agarose gel is not absolute; it is influenced by both the concentration of the agarose and the composition of the electrophoresis buffer. The following tables summarize the approximate co-migration of this compound with double-stranded DNA fragments in different gel percentages using the two most common electrophoresis buffers: Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE).
Table 1: this compound Migration in TAE Buffer
| Agarose Gel Concentration (%) | Approximate DNA Size (bp) Co-migrating with this compound |
| 0.5 | ~1150 bp |
| 0.7 | ~660 bp |
| 1.0 | ~370 bp[1] |
| 1.2 | ~275 bp |
| 1.5 | ~190 bp |
| 2.0 | ~120 bp |
Table 2: this compound Migration in TBE Buffer
| Agarose Gel Concentration (%) | Approximate DNA Size (bp) Co-migrating with this compound |
| 0.5 | ~750 bp |
| 0.7 | ~410 bp |
| 1.0 | ~220 bp[1] |
| 1.2 | ~160 bp |
| 1.5 | ~110 bp |
| 2.0 | ~65 bp |
Note: The migration of tracking dyes can be approximate as the dye front often appears as a wide band.
Experimental Workflow & Decision Making
The selection of an appropriate agarose gel concentration is a critical first step in achieving optimal separation of DNA fragments. This decision is primarily based on the expected size range of the DNA to be analyzed. The following diagram illustrates the logical workflow for this process.
Figure 1. Decision workflow for agarose gel electrophoresis based on DNA size.
Experimental Protocols
This section provides a detailed methodology for performing agarose gel electrophoresis to compare the migration of a DNA ladder with this compound.
Materials
-
Agarose (electrophoresis grade)
-
1x TAE or 1x TBE buffer
-
DNA ladder with a known range of fragment sizes
-
6x DNA loading buffer containing this compound
-
DNA sample(s)
-
Ethidium bromide or other DNA stain (e.g., SYBR® Safe)
-
Electrophoresis chamber and power supply
-
Gel casting tray and combs
-
Microwave or heating plate
-
UV transilluminator or gel imaging system
Protocol
-
Gel Preparation:
-
Measure the appropriate amount of agarose to achieve the desired gel concentration (e.g., for a 1% gel, use 1g of agarose in 100mL of buffer).
-
Add the agarose to the corresponding volume of 1x electrophoresis buffer (TAE or TBE) in a flask that is 2-4 times the volume of the solution.
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.
-
Allow the agarose solution to cool to approximately 50-60°C.
-
If using a pre-stain method, add the DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL) to the cooled agarose and swirl to mix. Caution: Ethidium bromide is a mutagen; handle with appropriate personal protective equipment.
-
Place the comb in the gel casting tray and slowly pour the agarose solution into the tray. Avoid forming air bubbles.
-
Allow the gel to solidify at room temperature for 20-30 minutes.
-
-
Sample Preparation and Loading:
-
Mix your DNA samples and the DNA ladder with the 6x loading buffer to a final concentration of 1x. For example, mix 5µL of DNA with 1µL of 6x loading buffer.
-
Once the gel has solidified, carefully remove the comb.
-
Place the gel casting tray into the electrophoresis chamber and fill the chamber with 1x electrophoresis buffer until the gel is submerged.
-
Carefully load the prepared DNA ladder and samples into the wells.
-
-
Electrophoresis:
-
Place the lid on the electrophoresis chamber and connect the electrodes to the power supply, ensuring the negative electrode is at the end with the wells.
-
Set the voltage to 5-10 V/cm of gel length (the distance between the electrodes).
-
Run the gel until the this compound dye front has migrated to the desired position, typically about two-thirds to three-quarters of the way down the gel.
-
-
Visualization:
-
Turn off the power supply and disconnect the electrodes.
-
Carefully remove the gel from the electrophoresis chamber.
-
If the gel was not pre-stained, it must be post-stained. Submerge the gel in a solution of the DNA stain for 15-30 minutes.
-
Visualize the DNA bands by placing the gel on a UV transilluminator or using a gel imaging system. The DNA ladder will appear as a series of bands of known sizes, which can be used to estimate the size of the DNA fragments in your samples. The this compound will be visible as a dye front.
-
References
The Enduring Utility of Bromophenol Blue: A Comparative Guide to Electrophoresis Tracking Dyes
In the landscape of molecular biology, the visualization of nucleic acid and protein migration during gel electrophoresis is paramount for procedural success. Tracking dyes, integral components of loading buffers, provide the real-time monitoring necessary to ensure optimal separation and prevent the loss of valuable samples. Among the cadre of available dyes, bromophenol blue has long been a laboratory staple. This guide offers a comprehensive comparison of this compound with other common tracking dyes, supported by experimental data, to elucidate its enduring advantages for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators of Common Tracking Dyes
The selection of an appropriate tracking dye is contingent on the size of the molecules being separated and the desired resolution. This compound is a versatile dye, suitable for a wide range of applications, particularly for the analysis of small to medium-sized DNA fragments and proteins.
| Tracking Dye | Apparent Color | Approximate Co-migration in 1% Agarose Gel (DNA) | Primary Applications | Key Advantages | Limitations |
| This compound | Blue/Purple | ~300-500 bp[1][2] | Routine PCR product analysis, SDS-PAGE for proteins[3][4] | Excellent visibility, suitable for a broad range of fragment sizes, cost-effective. | Can obscure small DNA fragments of similar migration size[5]. |
| Xylene Cyanol FF | Cyan | ~4000-5000 bp | Separation of large DNA fragments. | Migrates independently of most smaller fragments, allowing for extended runs. | Slower migration may not be ideal for quick checks of small fragments. Can mask co-migrating DNA fragments. |
| Orange G | Orange | ~50 bp | Analysis of very small DNA fragments (e.g., restriction digests, small RNAs). | Migrates ahead of most DNA, preventing smaller fragments from running off the gel. | Can run off the gel quickly in standard runs, may not be visible in all lighting conditions. |
| Phenol Red | Red | Varies with gel type and buffer | Often used in cell culture media, less common as a primary tracking dye in loading buffers. | pH indicator properties. | Migration can be less predictable and it is not as intensely colored as other dyes. |
In-Depth Analysis: this compound's Competitive Edge
This compound's prevalence in molecular biology is not without merit. Its primary advantages lie in its migration characteristics, visibility, and versatility.
Optimal Migration for Routine Analysis: In standard 1% agarose gels, this compound co-migrates with DNA fragments of approximately 300-500 base pairs. This makes it an ideal front-runner for the visualization of PCR products, which typically fall within the 200 to 1500 bp range. Its migration rate allows for sufficient separation of these fragments without the risk of the dye front, and consequently the samples, running off the gel prematurely. For protein analysis via SDS-PAGE, it migrates ahead of most proteins, providing a clear indication of the progress of the electrophoresis.
Superior Visibility: The distinct blue-purple color of this compound offers excellent contrast against the background of the gel, making it easy to track the progress of the run visually. This is a significant advantage over dyes like Orange G, which can sometimes be more difficult to see, especially in lower concentrations or under certain lighting conditions.
Versatility Across Gel Systems: this compound is effective in both agarose and polyacrylamide gel electrophoresis (PAGE), making it a versatile choice for laboratories working with both nucleic acids and proteins. While its migration relative to DNA or protein size is dependent on the gel percentage and buffer system, its behavior is well-characterized and predictable.
Cost-Effectiveness: As a commonly used and widely available chemical, this compound is a cost-effective option for routine laboratory use, a practical consideration for high-throughput applications.
Experimental Protocols
To objectively compare the performance of tracking dyes, a standardized experimental setup is crucial. Below is a detailed protocol for a comparative analysis of this compound, xylene cyanol, and Orange G in agarose gel electrophoresis.
Objective: To compare the migration front and visibility of this compound, xylene cyanol, and Orange G in a 1% agarose gel.
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
DNA ladder (e.g., 1 kb ladder)
-
6x Loading buffers, each containing one of the following tracking dyes:
-
0.25% this compound, 30% glycerol in water
-
0.25% Xylene cyanol FF, 30% glycerol in water
-
0.4% Orange G, 30% glycerol in water
-
-
Gel electrophoresis apparatus (gel tank, power supply, gel casting tray, and combs)
-
Microwave or heating plate
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% Agarose Gel:
-
Add 1 g of agarose to 100 ml of 1x electrophoresis buffer (TAE or TBE).
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 60°C.
-
Pour the agarose solution into a gel casting tray with a comb in place.
-
Let the gel solidify at room temperature for 20-30 minutes.
-
-
Prepare Samples:
-
For each tracking dye, mix 5 µl of the DNA ladder with 1 µl of the corresponding 6x loading buffer.
-
-
Load and Run the Gel:
-
Place the solidified gel in the electrophoresis tank and add enough 1x running buffer to cover the gel to a depth of about 5 mm.
-
Carefully remove the comb from the gel.
-
Load 5 µl of each prepared sample into separate wells of the gel.
-
Connect the electrophoresis tank to the power supply and run the gel at 100 volts for 45-60 minutes.
-
-
Visualize and Document:
-
Monitor the migration of the colored dye fronts during the electrophoresis run.
-
After the run is complete, turn off the power supply and carefully remove the gel from the tank.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or a safer alternative) if not already included in the gel.
-
Visualize the gel on a UV transilluminator and capture an image using a gel documentation system.
-
-
Analysis:
-
Compare the migration distance of each tracking dye relative to the bands of the DNA ladder.
-
Assess the visibility and sharpness of each dye front.
-
Visualizing the Workflow and Dye Migration
To better illustrate the experimental process and the expected outcomes, the following diagrams are provided.
Conclusion
While a variety of tracking dyes are available to the modern molecular biologist, this compound remains a superior choice for a multitude of applications. Its well-characterized migration, excellent visibility, and cost-effectiveness make it an indispensable tool for the routine analysis of DNA and proteins. For separating very large fragments, xylene cyanol is a suitable companion, while Orange G excels in the analysis of very small nucleic acids. However, for the majority of everyday electrophoresis tasks, the advantages of this compound are clear and compelling, solidifying its position as a gold standard in laboratories worldwide.
References
comparative analysis of tracking dyes for small RNA electrophoresis
For researchers engaged in the study of small non-coding RNAs, such as microRNAs (miRNAs) and short interfering RNAs (siRNAs), denaturing polyacrylamide gel electrophoresis (PAGE) is an indispensable technique for size separation and analysis. The choice of tracking dye in the loading buffer is a critical parameter that can significantly impact the accuracy and efficiency of these experiments. This guide provides a comparative analysis of commonly used tracking dyes, supported by experimental data, to aid researchers in selecting the optimal dye for their specific needs.
Key Performance Metrics of Tracking Dyes
The ideal tracking dye for small RNA electrophoresis should provide a clear visual indication of the migration front, allowing the researcher to stop the electrophoresis at the appropriate time to resolve the desired small RNA species. Key performance metrics include the apparent co-migration with RNA of a specific size, the sharpness of the dye front, and the absence of interference with downstream applications such as fluorescent staining and elution of RNA from the gel.
Comparative Analysis of Common Tracking Dyes
The following table summarizes the approximate co-migration of four common tracking dyes—Bromophenol Blue, Xylene Cyanol FF, Orange G, and Cresol Red—with small RNA molecules in a 15% denaturing urea-polyacrylamide gel. This data is compiled from various sources and user experiences to provide a practical reference.
| Tracking Dye | Color | Apparent Co-migration with ssRNA (in 15% Urea-PAGE) | Recommended Use for Small RNA Analysis | Potential Issues |
| This compound | Blue | ~10-12 nucleotides | Generally too fast for resolving very small RNAs (e.g., < 20 nt) as it may run off the gel before the target RNAs are well-separated.[1] | Can obscure bands of co-migrating small RNAs. |
| Xylene Cyanol FF | Cyan | ~30-35 nucleotides | Ideal for tracking the separation of miRNAs and siRNAs (typically 21-25 nt).[1] | Slower migration may require longer run times. |
| Orange G | Orange | < 10 nucleotides | Useful as a very fast-migrating front to monitor the initial stages of electrophoresis and ensure the gel is running correctly. | May not be visible for the entire duration of a long run. |
| Cresol Red | Red/Yellow | ~20-25 nucleotides | A potential alternative for tracking RNAs in the lower size range of miRNAs. | Less commonly used, and its migration can be more sensitive to buffer pH. |
Experimental Protocols
To facilitate a direct comparison of these tracking dyes, a detailed experimental protocol is provided below. This protocol outlines the preparation of a denaturing polyacrylamide gel and the parallel analysis of a small RNA ladder with different tracking dyes.
Protocol: Comparative Analysis of Tracking Dyes in 15% Urea-PAGE
1. Gel Preparation (15% Urea-PAGE):
-
In a 50 mL conical tube, prepare the following solution for a 10 mL gel:
-
5.6 g Urea
-
3.75 mL 40% Acrylamide/Bis-acrylamide (19:1) solution
-
1 mL 10x TBE buffer (Tris-Borate-EDTA)
-
Add nuclease-free water to a final volume of 10 mL.
-
-
Gently warm the solution to 37°C to dissolve the urea completely.
-
Add 100 µL of 10% Ammonium Persulfate (APS) and 10 µL of TEMED (N,N,N',N'-Tetramethylethylenediamine).
-
Mix gently and immediately pour the solution between the glass plates of the gel casting apparatus.
-
Insert the comb and allow the gel to polymerize for at least 1 hour.
2. Loading Dye Preparation (2x):
-
Prepare four separate 2x loading dye solutions, each containing a different tracking dye.
-
Stock Solution (without tracking dye):
-
95% Formamide
-
18 mM EDTA
-
0.025% SDS
-
-
To 1 mL of the stock solution, add one of the following:
-
This compound: 2.5 mg
-
Xylene Cyanol FF: 2.5 mg
-
Orange G: 2.5 mg
-
Cresol Red: 2.5 mg
-
-
Vortex each solution thoroughly to dissolve the dye.
3. Sample Preparation and Electrophoresis:
-
For each tracking dye, mix 5 µL of a small RNA ladder (e.g., 10-100 nt) with 5 µL of the corresponding 2x loading dye.
-
Denature the samples by heating at 95°C for 5 minutes, followed by immediate cooling on ice.
-
Pre-run the gel at 200V for 15-30 minutes in 1x TBE buffer.[2][3]
-
Load 10 µL of each prepared sample into separate wells of the 15% urea-PAGE.
-
Run the gel at a constant voltage of 200V until the desired separation is achieved, monitoring the migration of the different dye fronts.
4. Visualization:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Stain the gel with a fluorescent dye such as SYBR® Gold (1:10,000 dilution in 1x TBE) for 10-15 minutes with gentle agitation.[4]
-
Visualize the RNA bands and the tracking dye fronts using a gel documentation system with the appropriate excitation and emission filters.
Visualization and Downstream Applications
The choice of tracking dye should also consider its compatibility with downstream applications.
-
Fluorescent Staining: All four tracking dyes discussed are generally compatible with post-electrophoresis staining using fluorescent dyes like SYBR® Gold or Ethidium Bromide. The low concentrations of tracking dyes in the loading buffer do not typically interfere with the intercalation of the fluorescent dye with the RNA molecules.
-
Elution of Small RNA: The "crush and soak" method is a common technique for eluting small RNA from polyacrylamide gels. The presence of tracking dyes in the gel slice does not significantly impact the elution efficiency. The small, charged dye molecules will co-elute with the RNA but can be effectively removed during subsequent ethanol precipitation steps, as the dyes are soluble in the ethanol-water mixture while the RNA precipitates.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental workflow and the logical considerations for choosing a tracking dye, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the comparative analysis of tracking dyes.
Caption: Logical guide for selecting a tracking dye based on target RNA size.
Conclusion
The selection of a tracking dye for small RNA electrophoresis is a critical step that should be tailored to the specific size of the RNA molecules of interest. For the common task of analyzing miRNAs and siRNAs, Xylene Cyanol FF offers a reliable migration pattern, co-migrating with RNA in the 30-35 nucleotide range. For researchers interested in even smaller RNA fragments, Cresol Red may serve as a suitable alternative. While This compound is a widely used tracking dye, its rapid migration makes it less ideal for resolving very small RNAs. Orange G is best utilized as a very fast-migrating marker for monitoring the initial phase of the electrophoretic run. By understanding the comparative performance of these dyes and following a standardized protocol for their evaluation, researchers can optimize their small RNA analysis for greater accuracy and reproducibility.
References
A Researcher's Guide to Validating the Purity of Synthesized Bromophenol Blue
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized bromophenol blue, a commonly used pH indicator. We present detailed experimental protocols, comparative data, and visual workflows to assist in establishing a robust quality control process.
Introduction to Purity Validation of this compound
This compound (3',3'',5',5''-tetrabromophenolsulfonphthalein) is a pH indicator with a transition range from pH 3.0 (yellow) to 4.6 (blue/purple)[1]. Impurities in synthesized this compound can arise from unreacted starting materials, such as phenol red, or byproducts of the bromination process. These impurities can affect its performance as a pH indicator and in other applications like gel electrophoresis[1]. Therefore, a multi-faceted analytical approach is necessary to confirm its purity. This guide explores four key techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Spectrophotometry, and Titrimetry.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity validation depends on the desired level of quantification, available instrumentation, and the nature of potential impurities. Below is a comparative summary of the primary methods.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase. | Quantitative purity (% area), detection of impurities. | High resolution and sensitivity, quantitative. | Requires specialized equipment and expertise. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a stationary phase. | Qualitative assessment of purity, identification of impurities by Rf value. | Simple, rapid, and cost-effective screening tool. | Not quantitative, lower resolution than HPLC. |
| UV-Visible Spectrophotometry | Measurement of light absorbance at specific wavelengths. | Confirmation of identity (λmax), semi-quantitative purity estimation. | Rapid, simple, and widely available. | Non-specific; impurities with similar absorbance profiles can interfere. |
| Non-Aqueous Titrimetry | Neutralization of the acidic this compound with a standardized base in a non-aqueous solvent. | Quantitative purity (% assay). | Provides an absolute measure of purity, cost-effective. | Less specific than chromatographic methods, may not detect non-acidic impurities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of this compound purity and is effective in separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)
-
This compound reference standard
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. The exact ratio can be optimized, for example, starting with a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 590 nm (the λmax of the blue, basic form) or a lower wavelength to detect impurities.
-
Column temperature: 25 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound. The purity can be calculated as a percentage of the total peak area.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method for the qualitative assessment of this compound purity.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Reagents:
-
Mobile Phase: A mixture of n-butanol, ethanol, and ammonia (e.g., in a 3:1:1 v/v/v ratio).
-
This compound reference standard solution (e.g., 1 mg/mL in ethanol).
-
Synthesized this compound sample solution (e.g., 1 mg/mL in ethanol).
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting: Apply small spots of the reference standard and the synthesized sample solutions onto the baseline.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. The spots of this compound will be visible. Any impurities can be visualized under a UV lamp if they are UV-active.
-
Analysis: Calculate the Retention Factor (Rf) for the reference and sample spots. The presence of additional spots in the sample lane indicates impurities. Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)
UV-Visible Spectrophotometry
This technique is useful for confirming the identity of this compound and for a semi-quantitative estimation of its purity by comparing its absorbance to a standard.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ethanol or a suitable buffer solution (e.g., phosphate buffer, pH > 4.6 for the blue form).
-
This compound reference standard.
-
Synthesized this compound sample.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From this, prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the synthesized this compound of a similar concentration to one of the standards.
-
Spectral Scan: Record the UV-Vis spectrum of a standard solution from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of all standard and sample solutions at the λmax.
-
Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the synthesized sample from its absorbance using the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weight of the sample used.
Non-Aqueous Titrimetry
Since this compound is a weak acid, it can be assayed by titration with a strong base in a non-aqueous solvent. This method provides a quantitative measure of the total acidic content.
Instrumentation:
-
Burette (25 mL or 50 mL)
-
Potentiometer with a suitable electrode (optional, for potentiometric endpoint detection)
Reagents:
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a suitable solvent like isopropanol or benzene/methanol.
-
Solvent: A suitable non-aqueous solvent such as acetone, dimethylformamide (DMF), or pyridine.
-
Indicator: A visual indicator suitable for non-aqueous titrations (e.g., thymol blue), or use potentiometric endpoint detection.
-
Potassium hydrogen phthalate (KHP) for standardization of TBAH.
-
Synthesized this compound sample.
Procedure:
-
Standardization of Titrant: Standardize the 0.1 M TBAH solution against a known mass of primary standard KHP dissolved in the chosen non-aqueous solvent.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the chosen non-aqueous solvent.
-
Titration: Titrate the sample solution with the standardized 0.1 M TBAH. If using a visual indicator, titrate to the endpoint color change. If using a potentiometer, titrate to the inflection point of the titration curve.
-
Calculation: Calculate the purity of the this compound using the following formula:
% Purity = (V × M × E) / W × 100
Where:
-
V = Volume of TBAH used in the titration (L)
-
M = Molarity of the standardized TBAH solution (mol/L)
-
E = Equivalent weight of this compound (669.96 g/mol , assuming it reacts as a monoprotic acid in this system)
-
W = Weight of the synthesized this compound sample (g)
-
Performance Comparison with Alternative pH Indicators
This compound is one of many available pH indicators. Its performance is best compared with other indicators based on their pH transition ranges and their suitability for different types of acid-base titrations.
| Indicator | pH Transition Range | Color Change (Acidic to Basic) | Suitable Titrations |
| This compound | 3.0 - 4.6 | Yellow to Blue/Purple | Strong Acid vs. Weak Base |
| Methyl Orange | 3.1 - 4.4 | Red to Yellow | Strong Acid vs. Weak Base |
| Methyl Red | 4.4 - 6.2 | Red to Yellow | Strong Acid vs. Weak Base |
| Phenolphthalein | 8.2 - 10.0 | Colorless to Pink | Strong Acid vs. Strong Base; Weak Acid vs. Strong Base |
The choice of indicator is critical for the accuracy of a titration, as the indicator's transition range must coincide with the steep part of the titration curve around the equivalence point. For a strong acid-strong base titration, the pH changes dramatically at the equivalence point, so a wider range of indicators, including phenolphthalein, can be used. However, for a strong acid-weak base titration, the equivalence point will be in the acidic pH range, making this compound and methyl orange suitable choices. Conversely, for a weak acid-strong base titration, the equivalence point is in the basic range, and phenolphthalein is a more appropriate indicator.
Visualizing the Workflow and Logic
To better understand the process of purity validation, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the validation of synthesized this compound.
References
Safety Operating Guide
Proper Disposal of Bromophenol Blue: A Procedural Guide
The responsible disposal of bromophenol blue is critical for ensuring laboratory safety and environmental protection. As a laboratory professional, adherence to established protocols is paramount. This guide provides a step-by-step framework for the proper handling and disposal of this compound waste, in both solid and solution forms. The primary directive for all chemical waste is to ensure disposal is performed in compliance with all current local, state, and federal regulations.[1][2]
Core Principle: Regulatory Compliance
The generator of the waste is responsible for its correct classification and disposal.[3] Waste disposal methods must be in accordance with federal, state, and local environmental control regulations.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as they will be familiar with the pertinent local and national regulations.
Data Summary for Disposal Considerations
The following table summarizes key data relevant to the handling and disposal of this compound.
| Parameter | Value / Information | Citation |
| Common Form | Solid powder or crystal; aqueous or alcohol solution. | [4] |
| pH Indicator Range | pH 3.0 (Yellow) to pH 4.6 (Blue) | |
| Primary Environmental Hazard | Harmful to aquatic life with long-lasting effects. | |
| General Disposal Guideline | Do not empty into drains or release into the environment. | |
| DOT Transport Classification | Not regulated as a dangerous good. | |
| Target pH for Neutralized Aqueous Waste | 5.5 - 9.5 (for corrosive wastes) |
Disposal Workflow and Decision Process
The proper disposal route for this compound depends on its physical state and whether it is mixed with other hazardous substances. The following diagram outlines the decision-making process for handling these waste streams.
Caption: Decision workflow for the proper disposal of this compound waste.
Procedural Guidance
Procedure for Solid this compound Waste
Solid this compound powder or residues from spills should be managed as follows:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of dust generation, a dust respirator is recommended.
-
Containment: Carefully sweep up the solid material. Use tools that will not generate sparks. Avoid actions that create dust.
-
Collection: Place the swept material into a suitable, clearly labeled, and sealable container for disposal.
-
Final Disposal: The sealed container should be transferred to a licensed hazardous waste disposal facility.
Procedure for Liquid this compound Solutions
The disposal of liquid solutions containing this compound depends on the other constituents of the solution.
-
Hazard Assessment: Determine if the solution contains other hazardous materials, such as flammable organic solvents or is considered hazardous due to its pH (corrosivity).
-
Segregation:
-
Mixed with Hazardous Solvents: If this compound is dissolved in a hazardous solvent (e.g., ethanol, methanol), the entire solution should be treated as hazardous waste. Collect it in a compatible, labeled, and sealed container for disposal by a licensed contractor.
-
Aqueous Solutions: For purely aqueous solutions, proceed to the next step.
-
-
Disposal of Aqueous Solutions:
-
General Rule: It is recommended to avoid discharging the material into waterways, drains, or sewers.
-
Small Spills: Small spills of dilute aqueous solutions may be wiped up with an absorbent material (e.g., paper towels, sand, vermiculite). The contaminated absorbent should then be placed in a sealed container for proper disposal.
-
Neutralization: If the solution is hazardous only due to its pH (highly acidic or basic), neutralization may be an option. This should only be performed by trained personnel.
-
Protocol for Neutralization of Corrosive Aqueous Waste
This protocol is intended for dilute, corrosive (acidic or basic) aqueous solutions that do not contain other hazardous characteristics. Neutralization of concentrated solutions can generate significant heat and vapors and should only be done with extreme caution.
Safety Precautions:
-
Perform the neutralization in a fume hood.
-
Wear safety goggles, a face shield, a lab coat, and appropriate gloves.
-
Keep the container cool, for example, by using an ice bath.
Methodology:
-
Dilution: Place the acidic or basic waste solution in a large, appropriate beaker. If the solution is concentrated, slowly add it to a larger volume of cold water (a 1:10 ratio is recommended). Always add acid/base to water, not the other way around.
-
Neutralization:
-
For Acidic Waste: Slowly add a dilute basic solution (e.g., 1M sodium hydroxide) while stirring.
-
For Basic Waste: Slowly add a dilute acidic solution (e.g., 1M hydrochloric acid) while stirring.
-
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Endpoint: Continue adding the neutralizing agent until the pH is stable and within the range of 5.5 to 9.5.
-
Final Disposal: Once neutralized, check with local regulations. If permitted, the solution may be disposed of down the drain, followed by a flush with a large volume of water (at least 20 parts water to 1 part neutralized solution). If not permitted, it must be collected for disposal via a licensed waste contractor.
References
Safeguarding Your Research: A Guide to Handling Bromophenol Blue
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Bromophenol Blue, a common pH indicator. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your work.
Immediate Safety and Handling Protocol
Proper handling of this compound, in both its solid and solution forms, is crucial to prevent potential exposure and ensure a safe laboratory environment. The following step-by-step operational plan outlines the necessary precautions from preparation to disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned procedure.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly, especially when handling the powder form to avoid inhalation of dust.[1]
-
Spill Kit: Locate and ensure the laboratory's chemical spill kit is fully stocked and accessible.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[1]
-
Personal Protective Equipment (PPE) Inspection: Inspect all required PPE for any damage or defects before use.
2. Handling this compound Powder:
-
Weighing: Conduct all weighing of this compound powder within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[2]
-
Tool Selection: Use non-sparking tools for handling the powder.[1]
-
Container Management: Keep the container tightly sealed when not in use to prevent contamination and accidental spills.
3. Preparing a this compound Solution:
-
Controlled Environment: Prepare solutions within a chemical fume hood.
-
Solvent Addition: When dissolving, slowly add the powder to the solvent to avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
4. Post-Handling Procedures:
-
Decontamination: Clean the work area, including the balance and any potentially contaminated surfaces, with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield may be required for large quantities or when there is a significant splash hazard. | To protect eyes from dust particles and splashes of the solution, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm). Gloves should be inspected for tears or holes before each use. | To prevent skin contact, which may cause irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron. Closed-toe shoes must be worn. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated and engineering controls are insufficient. The specific type of respirator should be determined by the risk assessment. | To prevent inhalation of this compound dust, which can cause respiratory tract irritation. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste:
-
Collect excess solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed container.
-
Dispose of as chemical waste in accordance with local, state, and federal regulations.
-
-
Liquid Waste:
-
Collect aqueous solutions of this compound in a designated, labeled waste container.
-
Do not pour this compound solutions down the drain.
-
Dispose of the liquid waste through your institution's hazardous waste management program.
-
-
Contaminated Containers:
-
Handle uncleaned, empty containers as you would the product itself.
-
Follow your institution's procedures for the disposal of empty chemical containers.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
